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  • Product: 2H-1-Benzopyran, 4-ethenyl-
  • CAS: 38865-48-4

Core Science & Biosynthesis

Foundational

Unlocking the Gas Phase: GC-MS Fragmentation Pathways and Structural Elucidation of 4-Vinyl-2H-chromene

Executive Summary The structural elucidation of substituted oxygen heterocycles is a critical vector in modern drug discovery and materials science. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene, C₁₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted oxygen heterocycles is a critical vector in modern drug discovery and materials science. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene, C₁₁H₁₀O, Nominal Mass: 158 Da) serves as a highly reactive diene in synthetic chemistry and a privileged scaffold in medicinal chemistry. Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of gas-phase thermodynamic driving forces.

Unlike simple aliphatic systems, the fragmentation of 4-vinyl-2H-chromene under 70 eV Electron Ionization (EI) is governed by the stabilization of highly conjugated cyclic cations and the extrusion of stable neutral molecules. This whitepaper deconstructs the EI-MS fragmentation pathways of 4-vinyl-2H-chromene, providing researchers with a self-validating analytical protocol and mechanistic insights into its gas-phase behavior.

Ionization Dynamics & Thermodynamic Driving Forces

Under standard 70 eV electron ionization, the initial electron ejection from 4-vinyl-2H-chromene typically occurs at the most electron-rich sites: the oxygen heteroatom or the extended π -system encompassing the benzene ring, the C3=C4 double bond, and the C4-vinyl group.

The resulting molecular ion, [M]⁺• (m/z 158) , is highly stable due to this extensive delocalization. Consequently, the molecular ion peak is prominently visible in the mass spectrum. The subsequent unimolecular dissociations are driven by the thermodynamic imperative to form fully aromatic systems or to expel highly stable neutral fragments (such as CO or •CH₃)[1].

Core Fragmentation Pathways (Mechanistic Breakdown)

The Benzopyrylium Sink: [M-H]⁺ (m/z 157)

The most defining feature of 2H-chromene derivatives is the intense [M-H]⁺ peak, which frequently constitutes the base peak (100% relative abundance)[1].

  • Causality: The C2 position in 2H-chromene is uniquely activated—it is both allylic (adjacent to the C3=C4 double bond) and benzylic-like (adjacent to the oxygen atom attached to the aromatic ring). The homolytic cleavage of the C2–H bond expels a hydrogen radical (1 Da). The resulting sp² hybridized carbon allows the oxygen lone pair to fully participate in the ring system, generating a 10- π electron, fully aromatic 1-benzopyrylium (chromenyl) cation . The immense thermodynamic stability of this aromatic system acts as a thermodynamic sink for the fragmenting ions.

Carbon Monoxide Extrusion: [M-CO]⁺• (m/z 130)

The expulsion of carbon monoxide (28 Da) is a hallmark diagnostic pathway for oxygen-containing heterocycles, including phenols, benzofurans, and chromenes[2].

  • Causality: Following the initial ionization, the dihydropyran ring can undergo a ring-opening rearrangement. The oxygen atom, strongly bound to the adjacent aromatic carbon, facilitates the extrusion of CO. This ring contraction yields a highly stable hydrocarbon radical cation (C₁₀H₁₀⁺•), which likely adopts a dihydronaphthalene or methylindene structure.

Exocyclic Vinyl Cleavage: [M-C₂H₃]⁺ (m/z 131)
  • Causality: The exocyclic C4–vinyl bond is susceptible to α -cleavage. The loss of the vinyl radical (•CH=CH₂, 27 Da) leaves behind the 2H-chromen-4-yl cation. While stable, this pathway competes with the overwhelmingly favored benzopyrylium formation, making m/z 131 a secondary diagnostic peak.

The Retro-Diels-Alder (RDA) Anomaly

While saturated chromanes readily undergo Retro-Diels-Alder (RDA) fragmentation to expel ethylene (C₂H₄)[3], 2H-chromenes possess a C3=C4 double bond that alters the standard RDA topology. Instead of a clean RDA cleavage, 2H-chromenes often undergo complex skeletal rearrangements prior to the loss of neutral hydrocarbon fragments (such as acetylene or methyl radicals) to form indenyl cations (m/z 115).

Mechanistic Pathway Visualization

GCMS_Fragmentation M 4-Vinyl-2H-chromene [M]⁺• m/z 158 C11H10O A Benzopyrylium Cation [M-H]⁺ m/z 157 C11H9O M->A - H• (-1 Da) Allylic cleavage B Hydrocarbon Radical Cation [M-CO]⁺• m/z 130 C10H10 M->B - CO (-28 Da) Ring contraction C Chromenyl Cation [M-C2H3]⁺ m/z 131 C9H7O M->C - •CH=CH2 (-27 Da) Exocyclic cleavage D Indenyl Cation [M-CO-CH3]⁺ m/z 115 C9H7 B->D - •CH3 (-15 Da) Rearrangement

GC-MS EI (70 eV) primary fragmentation pathways of 4-vinyl-2H-chromene.

Quantitative Fragmentation Data

The following table summarizes the expected quantitative fragmentation profile based on the thermodynamic stability of the product ions.

m/zIon FormulaExpected Rel. Abundance (%)Structural Assignment & Causality
158 [C₁₁H₁₀O]⁺•60 - 80Molecular Ion [M]⁺• : Highly stabilized by the extended conjugation of the benzopyran ring and the 4-vinyl group.
157 [C₁₁H₉O]⁺100 (Base Peak)Benzopyrylium Cation [M-H]⁺ : Loss of the C2 allylic hydrogen yields a highly stable, fully aromatic 10- π electron system.
131 [C₉H₇O]⁺25 - 40Chromenyl Cation [M-C₂H₃]⁺ : Cleavage of the exocyclic C4-vinyl bond.
130 [C₁₀H₁₀]⁺•30 - 50Radical Cation [M-CO]⁺• : Ring contraction and extrusion of carbon monoxide, typical of oxygen heterocycles.
115 [C₉H₇]⁺40 - 60Indenyl Cation [M-CO-CH₃]⁺ : Sequential loss of CO and a methyl radical (via rearrangement) from the molecular ion.
77 [C₆H₅]⁺15 - 20Phenyl Cation : Complete degradation of the heterocyclic ring, leaving the robust aromatic core.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) to verify ionization efficiency before sample analysis.

Step 1: System Suitability & Tuning
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA).

  • Validation Criteria: Ensure the m/z 69, 219, and 502 peaks are present with relative abundances matching standard 70 eV profiles (m/z 69 as base peak, m/z 219 > 35%, m/z 502 > 1%).

  • Causality: 70 eV is the universally accepted standard for electron ionization because the de Broglie wavelength of the electrons matches the length of typical organic bonds, maximizing ionization efficiency and ensuring reproducibility against NIST spectral libraries[2].

Step 2: Sample Preparation
  • Action: Dissolve 4-vinyl-2H-chromene in LC-MS grade hexane or dichloromethane to a final concentration of 10 µg/mL.

  • Causality: Derivatization is unnecessary as the molecule lacks highly polar, protic functional groups (like -OH or -COOH) that would cause column retention issues.

Step 3: Chromatographic Separation
  • Column: HP-5MS (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Injection: 1 µL, Split ratio 10:1. Injector temperature: 250°C.

  • Thermal Gradient: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: A non-polar stationary phase provides optimal van der Waals interactions for this relatively non-polar heterocyclic compound, preventing the peak tailing that occurs with active silanol groups on polar columns.

Step 4: Mass Spectrometry Parameters
  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 to 300.

  • Validation: Run a solvent blank prior to the sample injection. The blank must show no peaks above a 3:1 Signal-to-Noise (S/N) ratio at the expected retention time of the chromene to rule out carryover.

References

  • Journal of the American Society for Mass Spectrometry (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. ACS Publications.[Link]

  • AIP Publishing (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles.[Link]

Sources

Exploratory

Crystal structure and X-ray diffraction data of 2H-1-Benzopyran, 4-ethenyl-

Structural Elucidation of the 4-Ethenyl-2H-1-Benzopyran Scaffold: A Comprehensive Crystallographic and Methodological Guide Executive Summary The 4-ethenyl-2H-1-benzopyran architecture—commonly referred to in literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of the 4-Ethenyl-2H-1-Benzopyran Scaffold: A Comprehensive Crystallographic and Methodological Guide

Executive Summary

The 4-ethenyl-2H-1-benzopyran architecture—commonly referred to in literature as the 4-vinyl-2H-chromene scaffold—is a privileged structural motif in organic chemistry, serving as a critical intermediate in Diels-Alder cycloadditions[1] and as a core structural donor-acceptor in advanced non-linear optical (NLO) chromophores[2]. Understanding the precise spatial arrangement, particularly the torsion angle of the ethenyl group relative to the planar benzopyran core, is paramount for predicting its reactivity and optical properties. This guide provides an authoritative, self-validating framework for the crystal engineering, X-ray diffraction (XRD) data collection, and structural refinement of these derivatives.

Causality in Crystallographic Experimental Design

As an Application Scientist, one must recognize that the crystallization and structural resolution of 4-ethenyl-2H-1-benzopyran derivatives present unique challenges. The primary crystallographic hurdle is the rotational freedom around the C4–C(ethenyl) single bond.

  • Thermal Motion vs. Static Disorder: At ambient temperatures, the ethenyl group undergoes significant librational motion. If data is collected at 298 K, this motion manifests as artificially enlarged Atomic Displacement Parameters (ADPs), masking the true bond lengths and potentially leading to false assignments of static disorder.

  • The Cryogenic Imperative: By flash-cooling the crystal to 100 K, we thermodynamically freeze the molecule into its global energy minimum. This experimental choice is not merely standard practice; it is a causal requirement to accurately map the π -electron delocalization across the vinyl-chromene junction, which directly dictates the molecule's hyperpolarizability in NLO applications[3].

Self-Validating Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, where the output metrics of one step serve as the quality-control gate for the next.

Protocol A: Synthesis and Crystal Engineering
  • Regioselective Synthesis: Synthesize the 4-ethenyl derivative via a Palladium-catalyzed Heck cross-coupling of 4-bromo-2H-chromen-2-one with a vinyl ether[1].

    • Causality: Pd-catalysis ensures strict regioselectivity at the C4 position. Isomeric impurities act as crystal growth terminators; absolute regiocontrol is required for lattice uniformity.

  • Vapor Diffusion Crystallization: Dissolve the purified compound in a minimal volume of dichloromethane (solvent) and place the open vial inside a sealed chamber containing hexane (antisolvent).

    • Causality: The slow vapor-phase diffusion of the non-polar antisolvent into the polar solvent gradually lowers the dielectric constant of the mixture. This induces nucleation at a thermodynamically controlled rate, preventing the formation of kinetic polymorphs or twinned lattices.

    • Self-Validation Gate: Inspect the harvested crystals under a polarized light microscope. Complete, uniform optical extinction upon rotation validates a single, untwinned crystalline domain.

Protocol B: High-Resolution X-ray Diffraction and Refinement
  • Cryogenic Mounting: Submerge the crystal in Paratone-N oil, mount it on a polyimide loop, and immediately transfer it into a 100 K nitrogen cold stream.

    • Causality: The oil matrix displaces surface moisture and prevents solvent loss from the lattice. Flash-cooling prevents crystalline ice formation and minimizes thermal vibrations.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) on a CMOS-equipped diffractometer.

    • Causality: Mo K α radiation provides a vast sphere of reflection, essential for achieving the high-resolution data ( sinθ/λ>0.6 Å −1 ) necessary to resolve the exact torsion angle of the vinyl group.

    • Self-Validation Gate: Calculate the internal agreement factor ( Rint​ ) from the first 50 frames. An Rint​<0.05 mathematically validates the crystal's internal symmetry and justifies proceeding with the full hemisphere collection.

  • Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 utilizes all collected reflections, including weak ones, preventing statistical bias in the structural model. Hydrogen atoms on the ethenyl group must be placed in calculated positions and refined using a riding model, as X-rays scatter poorly off hydrogen's single electron.

    • Self-Validation Gate: Generate an IUCr CheckCIF report. The absence of Level A or B alerts mathematically validates the structural integrity.

XRD_Workflow Synth Synthesis of 4-Ethenyl- 2H-1-Benzopyran Cryst Single Crystal Growth (Vapor Diffusion) Synth->Cryst Purity Verification Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Optical Selection Diff X-ray Diffraction Data Collection Mount->Diff Thermal Stabilization Solve Structure Solution (SHELXT) Diff->Solve Phase Determination Refine Anisotropic Refinement (SHELXL on F²) Solve->Refine Atom Assignment Val Validation (CheckCIF) & Deposition Refine->Val R1 < 0.05 Target

Fig 1. Self-validating X-ray crystallographic workflow for 4-ethenyl-2H-1-benzopyran.

Quantitative Crystallographic Parameters

The following table synthesizes the expected quantitative crystallographic data for highly conjugated 4-ethenyl-2H-1-benzopyran derivatives (such as 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes)[4]. These parameters serve as a benchmark for researchers validating their own synthesized structures.

Crystallographic ParameterRepresentative Value / Description
Crystal System Monoclinic or Triclinic (Typical for planar organic aromatics)
Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å)
π−π Stacking Distance 3.4−3.8 Å (Critical for solid-state optical properties)
Ethenyl Torsion Angle (C3-C4-C1'-C2') 30∘−45∘ (Sterically driven deviation from planarity)
Refinement Method Full-matrix least-squares on F2
Goodness-of-fit on F2 1.00−1.08
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.12

Mechanistic Insights Derived from X-Ray Data

The true value of determining the crystal structure of 4-ethenyl-2H-1-benzopyran lies in the mechanistic insights it provides for downstream drug development and materials science:

  • Steric Enforcement of π -System Twists: X-ray diffraction data of highly substituted 4-vinyl-chromenes reveals that the ethenyl group is rarely perfectly coplanar with the benzopyran ring. Steric clashes between the vinyl protons and the C3/C5 substituents force a torsion angle twist. This sterically enforced twist is a critical feature that limits intermolecular aggregation and enhances non-linear optical (NLO) responses by localizing zwitterionic charge[5].

  • Diels-Alder Diene Conformation: For researchers utilizing 4-vinyl-2H-chromenes as dienes in Diels-Alder reactions to synthesize Cdc25 phosphatase inhibitors[6], the solid-state structure confirms the preference for the s-trans or s-cis conformation of the diene system. The energy barrier to adopt the reactive s-cis conformation can be directly correlated to the ground-state bond lengths and angles observed in the XRD data.

References

  • Levchenko, K. S., et al. "Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes." Mendeleev Communications 29.3 (2019): 301-303. URL:[Link]

  • Valente, S., et al. "Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity." European Journal of Organic Chemistry 2013.14 (2013): 2869-2877. URL:[Link]

  • Robinson, B. H., et al. "Ultra-High-Response, Multiply Twisted Electro-optic Chromophores: Influence of π -System Elongation and Interplanar Torsion on Hyperpolarizability." Journal of the American Chemical Society 137.48 (2015). URL:[Link]

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Foundational

In Vitro Toxicity Profiling of 2H-1-Benzopyran, 4-ethenyl-: A Comprehensive Technical Guide

Executive Summary The benzopyran core is a privileged structural motif widely utilized in drug discovery, bionanosensing, and agricultural chemistry[1][2]. However, the specific substitution in 2H-1-Benzopyran, 4-ethenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzopyran core is a privileged structural motif widely utilized in drug discovery, bionanosensing, and agricultural chemistry[1][2]. However, the specific substitution in 2H-1-Benzopyran, 4-ethenyl- (also known as 4-vinyl-2H-chromene)[3] introduces unique toxicological liabilities. The conjugation of the 4-ethenyl (vinyl) group with the aromatic benzopyran system creates a potent site for metabolic activation and nucleophilic attack.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard viability checklists. Here, we establish a self-validating, tiered in vitro profiling strategy. By mapping basal cytotoxicity, elucidating the precise mechanism of action (MoA), and rigorously testing for genotoxicity under OECD guidelines, this framework ensures high-fidelity hazard characterization for 4-ethenyl-2H-chromene and its derivatives.

Physicochemical Rationale & The Causality of Toxicity

Before initiating cellular assays, we must understand why 2H-1-Benzopyran, 4-ethenyl- behaves the way it does in biological systems.

  • Michael Acceptor Potential: The vinyl group can act as a soft electrophile, covalently binding to intracellular thiols like glutathione (GSH), leading to rapid oxidative stress.

  • Phase I Metabolic Activation: In the liver, Cytochrome P450 (CYP450) enzymes readily epoxidize terminal alkenes. The resulting epoxide intermediate is highly reactive, capable of forming DNA adducts that trigger clastogenic (chromosome-breaking) events[4][5].

Because of these dual liabilities, a simple MTT assay is insufficient. We must deploy a multi-tiered approach that captures both direct membrane/mitochondrial damage and delayed genotoxic events requiring metabolic transformation.

Tier 1: High-Content Screening (HCS) for Basal Cytotoxicity

Traditional colorimetric assays often suffer from compound interference. High-Content Screening (HCS) eliminates this subjectivity by providing multiparametric, single-cell resolution[2][5]. We utilize CHO-K1 (epithelial) and THP-1 (macrophage) cells to assess cross-tissue liability[2].

Protocol: Multiparametric HCS Workflow

This protocol is self-validating: it includes a vehicle control (0.1% DMSO) to establish baseline health and a positive control (0.1% Triton X-100) to define maximum membrane permeabilization.

  • Cell Seeding: Seed CHO-K1 and THP-1 cells into 384-well optically clear-bottom plates at a density of 5×103 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Administer 2H-1-Benzopyran, 4-ethenyl- across a 10-point dose-response curve ( 10−9 M to 10−3 M)[2]. Include vehicle and positive controls.

  • Fluorescent Multiplexing: After 24h and 72h exposure[2], add a triplex dye cocktail directly to the media:

    • Hoechst 33342: Quantifies cell loss and nuclear condensation (apoptosis).

    • CellTOX™ Green: Impermeant to healthy cells; binds DNA only upon loss of membrane integrity (necrosis/late apoptosis).

    • MitoTracker™ Red CMXRos: Accumulates in active mitochondria; loss of signal indicates mitochondrial membrane potential ( ΔΨm​ ) collapse.

  • Automated Imaging & Analysis: Image plates using an automated HCS platform (e.g., Thermo Fisher CellInsight). Extract features using algorithmic masks applied to the Hoechst channel to define nuclear boundaries, quantifying secondary signals within the defined cellular perimeter[5].

Tier 2: Mechanistic Profiling (Apoptosis & Oxidative Stress)

If Tier 1 reveals cytotoxicity, we must define the execution pathway. For vinyl-substituted benzopyrans, toxicity is often driven by ROS accumulation followed by Caspase-mediated apoptosis[4].

Pathway Comp 2H-1-Benzopyran, 4-ethenyl- CYP CYP450 Activation (S9) Comp->CYP Phase I Metabolism Epox Reactive Epoxide CYP->Epox Epoxidation of vinyl group GSH GSH Depletion & ROS Epox->GSH Cellular Stress DNA DNA Adducts (Genotoxicity) Epox->DNA Covalent Binding Mito Mitochondrial Dysfunction GSH->Mito ΔΨm Loss Casp Caspase 3/7 Activation Mito->Casp Cytochrome c release Apop Apoptosis Casp->Apop Execution Phase

Mechanistic pathway of 4-ethenyl-2H-chromene toxicity via CYP450 activation and ROS generation.

Protocol: Caspase 3/7 Activation & ROS Quantification
  • Metabolic Priming: Incubate cells with the test compound in the presence of 5% induced rat liver S9 fraction and NADP+ cofactors for 4 hours to simulate hepatic Phase I metabolism[5][6]. Wash and replace with fresh media.

  • ROS Detection: Load cells with 10 µM H₂DCFDA. The non-fluorescent probe is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. Read fluorescence (Ex/Em: 495/529 nm) at 1h, 3h, and 6h post-treatment.

  • Apoptosis Execution: At 24h, add a proluminescent Caspase-3/7 substrate. Cleavage by active caspases generates a luminescent signal proportional to apoptotic execution[4]. Compare against a known apoptosis inducer (e.g., Staurosporine).

Tier 3: Genotoxicity & Mutagenicity (OECD Guidelines)

Because the ethenyl group poses a severe risk of DNA adduction, regulatory-compliant genotoxicity profiling is mandatory. We utilize two orthogonal assays to detect both structural chromosomal damage and point mutations.

Protocol A: In Vitro Micronucleus Test (OECD TG 487)

This assay detects micronuclei—small, erratic nuclei formed when chromosome fragments (clastogenic) or whole chromosomes (aneugenic) fail to migrate to the poles during cell division[5][7].

  • Exposure: Treat CHO-K1 cells with the compound (with and without S9 activation) for 3–6 hours[5][8].

  • Cytokinesis Block: Remove the compound and add Cytochalasin B (an actin polymerization inhibitor) for 1.5–2 cell cycles. This arrests cells that have completed one mitosis in a binucleate state, ensuring we only score actively dividing cells[7][8].

  • Validation Controls: Include Mitomycin C (clastogen positive control), Colchicine (aneugen positive control), and 0.1% DMSO (vehicle)[7].

  • Scoring: Stain with DAPI. Use an automated slide scanner (e.g., Metafer system) to calculate the frequency of micronuclei specifically within binucleated cells, alongside the Cytokinesis-Block Proliferation Index (CBPI) to confirm cytostasis[5][7].

Protocol B: Mammalian Cell Gene Mutation Test (OECD TG 476)

This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus[6][9].

  • Treatment & Expression: Expose V79 or CHO cells to the compound for 4 hours (with/without S9). Subculture the cells for a phenotypic expression period of 7–9 days. Causality: This waiting period is critical; it allows the existing pool of wild-type HPRT enzymes to degrade before selection[6][9].

  • Selection: Plate cells in media containing the toxic analogue 6-thioguanine (6-TG). Wild-type cells incorporate 6-TG and die; mutant cells lacking functional HPRT survive and form colonies[9].

  • Quantification: Count surviving colonies and calculate the mutant frequency relative to the cloning efficiency of the solvent control[6]. Validate the assay using Ethyl methanesulfonate (EMS) as a positive control.

Data Synthesis & Predictive Toxicology

Based on structural analogues (spiropyrans and third-generation benzopyrans), the toxicity thresholds for 4-ethenyl-2H-chromene derivatives are highly dependent on exposure time and metabolic activation[1][2][4]. All quantitative data must be synthesized to determine the Lowest Observed Adverse Effect Level (LOAEL).

Table 1: Representative Quantitative Toxicity Thresholds for Benzopyran Derivatives

Assay / EndpointCell LineExposure TimeRepresentative Threshold / IC₅₀Mechanistic Indicator
HCS Viability THP-1 / A54924 Hours >10−3 MAcute basal cytotoxicity[1][2]
HCS Viability THP-1 / A54972 Hours 10−4 MTime-dependent cytostasis[1][2]
Caspase 3/7 CHO-K124 Hours ∼50−300 nMApoptotic execution (highly substituted derivatives)[4]
Micronucleus (OECD 487) CHO-K13-6 HoursSignificant at >55% cytotoxicityClastogenic/Aneugenic events[5]
HPRT Mutation (OECD 476) V79 / CHO7-9 Days (Expression)Dose-dependent increaseForward point mutations[6][9]

Note: The presence of S9 metabolic activation typically shifts the IC₅₀ lower for 4-ethenyl derivatives due to the generation of reactive epoxides.

References

  • Determination of Spiropyran Cytotoxicity by High Content Screening and Analysis for Safe Application in Bionanosensing Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo Source: Oncotarget (PMC / NIH) URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL:[Link]

  • Major in vitro and in vivo testing models for mutation (OECD TG 476) Source: ClinMed International Library URL:[Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex Source: Evotec URL:[Link]

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption and Fluorescence Properties of 2H-1-Benzopyran, 4-ethenyl-

Abstract This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of 2H-1-Benzopyran, 4-ethenyl-, a member of the benzopyran famil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of 2H-1-Benzopyran, 4-ethenyl-, a member of the benzopyran family. While direct experimental data for this specific molecule is not extensively documented in public literature, this document synthesizes foundational principles from the broader class of chromans and substituted benzopyrans to forecast its photophysical behavior. We delve into the theoretical underpinnings of its electronic transitions, present detailed protocols for empirical characterization, and explore the influence of environmental factors such as solvent polarity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel fluorophores.

Introduction to 2H-1-Benzopyran, 4-ethenyl-

2H-1-Benzopyran, also known as chroman, forms the core structure of many biologically active compounds and fluorescent probes. The introduction of an ethenyl (vinyl) group at the 4-position is expected to extend the π-conjugation of the aromatic system, thereby influencing its electronic and photophysical properties. Understanding these properties is crucial for leveraging this molecule in applications such as bio-imaging, sensing, and as a structural motif in drug design. Coumarins (2H-1-benzopyran-2-ones) are a closely related and extensively studied class of benzopyran derivatives, known for their strong fluorescence and environmental sensitivity[1][2][3]. The photophysical properties of these and other benzopyran derivatives are highly dependent on their structure, including the nature and position of substituents[1][4][5].

The core structure of 2H-1-Benzopyran consists of a benzene ring fused to a dihydropyran ring. The electronic transitions responsible for its UV-Vis absorption and fluorescence are primarily π → π* transitions within the aromatic system. The 4-ethenyl substituent is anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra due to the extension of the conjugated system.

Theoretical Framework: Electronic Transitions

The absorption of UV-Vis light by 2H-1-Benzopyran, 4-ethenyl- promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, these orbitals are expected to be of π and π* character, respectively.

  • π → π* Transitions: These are high-energy transitions that give rise to strong absorption bands, typically in the UV region. The extended conjugation provided by the 4-ethenyl group is expected to lower the energy gap between the HOMO and LUMO, shifting the absorption maximum to a longer wavelength compared to the unsubstituted 2H-1-Benzopyran.

  • n → π* Transitions: If the molecule were to contain non-bonding electrons (e.g., from a carbonyl group as in coumarins), weaker n → π* transitions at longer wavelengths might be observed. For 2H-1-Benzopyran, 4-ethenyl-, π → π* transitions will dominate the spectrum.

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways, including fluorescence, which is the emission of a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift[6].

Predicted Spectroscopic Properties

Based on the analysis of related benzopyran and coumarin structures, we can predict the following properties for 2H-1-Benzopyran, 4-ethenyl-.

Property Predicted Characteristic Rationale
λmax (Absorption) 280 - 320 nmBased on the benzopyran chromophore with extended conjugation from the ethenyl group.
Molar Absorptivity (ε) High (10,000 - 25,000 M⁻¹cm⁻¹)Characteristic of allowed π → π* transitions.
λem (Emission) 330 - 400 nmExpected red-shift from the absorption maximum (Stokes shift).
Quantum Yield (ΦF) Moderate to HighBenzopyran derivatives are often fluorescent, and the rigid ring structure can enhance quantum yield.
Solvatochromism Positive solvatochromism expectedThe excited state is likely more polar than the ground state, leading to a red shift in emission with increasing solvent polarity.[7][8]

Experimental Protocols

To empirically determine the photophysical properties of 2H-1-Benzopyran, 4-ethenyl-, the following detailed experimental protocols are recommended.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to acquire the UV-Vis absorption spectrum.

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent HP8453) is required.

Materials:

  • 2H-1-Benzopyran, 4-ethenyl- (high purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a chosen solvent.

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance maximum between 0.5 and 1.0 AU (typically 1-10 µM).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline.

  • Sample Measurement: Replace the solvent in the sample cuvette with the working solution and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Workflow for UV-Vis Absorption Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep1 Prepare 1 mM Stock Solution Prep2 Dilute to Working Concentration (1-10 µM) Prep1->Prep2 InstSetup Instrument Setup (200-500 nm) Prep2->InstSetup Blank Record Solvent Blank InstSetup->Blank Sample Measure Sample Spectrum Blank->Sample Analysis Determine λmax and ε Sample->Analysis

Caption: Workflow for obtaining a UV-Vis absorption spectrum.

Fluorescence Spectroscopy

This protocol details the acquisition of excitation and emission spectra.

Instrumentation: A spectrofluorometer (e.g., Varian Eclipse) equipped with an excitation and an emission monochromator and a photomultiplier tube detector is necessary.[9][10]

Materials:

  • Same as for UV-Vis absorption spectroscopy.

Procedure:

  • Sample Preparation: Use the same working solution prepared for the UV-Vis measurement. Ensure the solution is optically dilute (Absorbance at λmax < 0.1) to avoid inner filter effects.

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a longer wavelength (e.g., if λex = 300 nm, scan from 320 nm to 600 nm).[9]

    • Record the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the λem.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the λem determined from the emission spectrum.

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to just below the emission wavelength).[9]

    • Record the fluorescence intensity as a function of the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.[9]

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Workflow for Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum cluster_qy Quantum Yield Prep Prepare Optically Dilute Solution (A < 0.1) SetEx Set Excitation at λmax (abs) Prep->SetEx MeasureAbs Measure Absorbances (Sample & Standard) Prep->MeasureAbs ScanEm Scan Emission Wavelengths SetEx->ScanEm DetEm Determine λem ScanEm->DetEm MeasureInt Measure Integrated Intensities (Sample & Standard) ScanEm->MeasureInt SetEm Set Emission at λem DetEm->SetEm ScanEx Scan Excitation Wavelengths SetEm->ScanEx ConfirmAbs Confirm Match with Absorption Spectrum ScanEx->ConfirmAbs CalculateQY Calculate Quantum Yield MeasureInt->CalculateQY MeasureAbs->CalculateQY

Caption: General workflow for fluorescence characterization.

Influence of Environmental Factors

The photophysical properties of 2H-1-Benzopyran, 4-ethenyl- are expected to be sensitive to its local environment.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the absorption and emission spectra.[11][12][13]

  • Absorption: In polar solvents, π → π* transitions often exhibit a small red shift (bathochromic shift) if the excited state is more polar than the ground state.[12]

  • Fluorescence: The effect on fluorescence is typically more pronounced. A more polar solvent will better stabilize a polar excited state, leading to a larger red shift in the emission spectrum.[7] This phenomenon can be exploited for sensing applications.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity.[]

  • Collisional Quenching: Dynamic quenching occurs when the excited fluorophore collides with another molecule (a quencher) in solution, leading to non-radiative de-excitation.[] Common quenchers include molecular oxygen, iodide ions, and tryptophan.[6][15] The efficiency of collisional quenching can be described by the Stern-Volmer equation.

  • Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher in the ground state.[15]

  • Self-Quenching/Aggregation: At high concentrations, dye molecules can aggregate, leading to a decrease in fluorescence intensity.[16]

Potential Applications in Research and Drug Development

The predicted fluorescent properties of 2H-1-Benzopyran, 4-ethenyl- suggest its utility in several advanced applications:

  • Fluorescent Probes: Its sensitivity to solvent polarity could be harnessed to develop probes for studying changes in the microenvironment of biological systems, such as protein binding sites or cellular membranes.

  • Bio-imaging: As a fluorescent scaffold, it could be functionalized to target specific organelles or biomolecules for cellular imaging.

  • Drug Discovery: The benzopyran motif is present in many bioactive molecules. Understanding the photophysical properties of this derivative can aid in the development of fluorescently tagged drugs for studying their uptake, distribution, and mechanism of action. The reactivity of the vinyl group could also be utilized for covalent labeling or further chemical modifications.[17]

Conclusion

This technical guide has provided a predictive analysis of the UV-Vis absorption and fluorescence properties of 2H-1-Benzopyran, 4-ethenyl-, based on established principles for related compounds. The presence of the 4-ethenyl group is expected to extend the π-conjugation of the benzopyran core, resulting in red-shifted absorption and emission spectra and making it a potentially valuable fluorophore. The detailed experimental protocols provided herein offer a clear pathway for the empirical validation of these predictions. For researchers in drug development and related scientific fields, this molecule represents a promising scaffold for the design of novel probes and bioactive compounds.

References

  • Harichandran, G., Parameswari, P., & Shanmugam, P. (2018). Synthesis and photophysical properties of functionalized fluorescent 4H-chromenes and benzo[a]chromenophenazines as Fe3+ and Cu2+ ion sensor. Sensors and Actuators B: Chemical. [Link]

  • Slideshare. (n.d.). Effect of solvent. [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 4: Molecular Fluorescence. [Link]

  • YouTube. (2020, July 10). Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. [Link]

  • IIT Delhi. (n.d.). Lecture 29 Introduction to Fluorescence Spectroscopy. [Link]

  • Journal of Chemical Education. (2025, January 24). Molecular Emission Spectroscopy: A Laboratory Experiment for Undergraduate Students in Chemical Sciences. [Link]

  • Niels Bohr Institutet. (2015, February 20). Building a Fluorescence Correlation Spectroscopy Setup. [Link]

  • PubMed. (2015, May 28). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. [Link]

  • Royal Society of Chemistry. (n.d.). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. [Link]

  • Scientific Research Publishing. (2022). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. [Link]

  • ResearchGate. (n.d.). Chemistry of natural and synthetic 2H-1-benzopyran-2-ones (coumarins). [Link]

  • Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

  • Springer. (2017, August 17). Study of Photophysical Properties on Newly Synthesized Coumarin Derivatives. [Link]

  • ETH Zurich. (n.d.). Fluorescence Quenching. [Link]

  • National Center for Biotechnology Information. (n.d.). Controlling the Photophysical Properties of a Series of Isostructural d6 Complexes Based on Cr0, MnI, and FeII. [Link]

  • ResearchGate. (n.d.). Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. [Link]

  • Google Books. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. [Link]

  • PubMed. (2003, November 15). Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan. [Link]

  • ResearchGate. (n.d.). UV-visible and fluorescence spectra of compounds 12 and 22 in MeOH. [Link]

  • ResearchGate. (2025, August 6). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions. [Link]

  • EPFL. (n.d.). Fluorescence Quenching in BODIPY Dyes: The Role of Intramolecular Interactions and Charge Transfer. [Link]

  • ResearchGate. (n.d.). Molecular structure of 1,2-benzopyrone or 2H-1-benzopyran-2-one. [Link]

  • ResearchGate. (n.d.). Synthesis of a new class of highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives. [Link]

  • FooDB. (2010, April 8). Showing Compound 2H-1-Benzopyran-2-one. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. [Link]

  • ACS Omega. (2022, June 29). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. [Link]

Sources

Foundational

Computational Modeling and DFT Calculations for 4-Ethenyl-2H-1-Benzopyran Derivatives: Bridging Nonlinear Optics and Pharmacological Profiling

Executive Summary The benzopyran scaffold—specifically 2H-1-benzopyran (chromene)—is a highly privileged structure in both materials science and drug discovery. The introduction of an ethenyl (vinyl) group at the C4 posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzopyran scaffold—specifically 2H-1-benzopyran (chromene)—is a highly privileged structure in both materials science and drug discovery. The introduction of an ethenyl (vinyl) group at the C4 position to form 4-ethenyl-2H-1-benzopyran (also known as 4-vinyl-2H-chromene) significantly extends the π -conjugation of the system. This structural modification serves a dual purpose: it creates a highly tunable π -bridge for push-pull nonlinear optical (NLO) chromophores, and it provides a reactive handle that modulates the electronic landscape for target-specific pharmacological binding.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between quantum mechanics and applied molecular design. We will explore the causality behind Density Functional Theory (DFT) functional selection, detail self-validating computational protocols, and analyze how electronic descriptors dictate both macroscopic optical properties and biochemical reactivity.

Theoretical Framework: The Causality of Functional Selection

In computational chemistry, the choice of the DFT functional and basis set is not arbitrary; it is dictated by the physical nature of the property being measured.

For 4-ethenyl-2H-1-benzopyran derivatives, the extended conjugation means that electrons are highly delocalized.

  • For Nonlinear Optics (NLO): Standard hybrid functionals like B3LYP notoriously overestimate the first-order hyperpolarizability ( β ) in highly conjugated push-pull systems because they suffer from self-interaction error and fail to accurately model long-range charge transfer. Therefore, calculating the NLO properties of functionalized 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes requires functionals with high Hartree-Fock exchange (e.g., M05-2X or BMK) or long-range corrected functionals (e.g., CAM-B3LYP)[1]. Furthermore, the inclusion of diffuse functions in the basis set (e.g., 6-31+G(d)) is strictly mandatory, as diffuse functions model the loosely bound electron density far from the nucleus, which is highly perturbed by external electric fields[2].

  • For Pharmacological Profiling: When mapping the electrostatic potential (ESP) or calculating Conceptual DFT (CDFT) descriptors to predict drug-receptor interactions (such as binding to SARS-CoV-2 Mpro or PPAR α ), B3LYP paired with a polarized basis set like 6-311G(d,p) remains the gold standard. It provides an excellent balance between computational cost and geometric accuracy for ground-state non-covalent interactions[3][4].

Workflow 1: Nonlinear Optical (NLO) Property Evaluation

The first-order hyperpolarizability ( β ) dictates a molecule's potential as an electro-optic material. In 4-ethenyl-2H-1-benzopyrans, rotational isomerism around the ethenyl linkage can drastically alter the β tensor. As established in the literature, the statistical mechanical average of β over the conformational space must be considered, as different rotamers possess different HOMO-LUMO spatial asymmetries[2].

Step-by-Step Methodology: NLO Calculation
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C4-ethenyl single bond using a semi-empirical method (e.g., PM6) to identify all low-energy rotamers.

  • Geometry Optimization: Optimize the identified local minima using B3LYP/6-31G(d).

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation at the same level of theory. Causality Check: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a transition state.

  • Hyperpolarizability Calculation: Submit the optimized geometries to a single-point energy calculation using M05-2X/6-31+G(d) or CAM-B3LYP/6-31+G(d) with the Polar keyword to extract the dipole moment ( μ ) and hyperpolarizability ( β ) tensors.

  • Boltzmann Averaging: Calculate the final macroscopic β by taking the Boltzmann-weighted average of the β values of all stable rotamers at 298.15 K.

NLO_Workflow A Input Structure (4-ethenyl-2H-1-benzopyran) B Conformational Search (Rotamer Analysis) A->B C Geometry Optimization (B3LYP/6-31G*) B->C D Frequency Calculation (Check for Imaginary Freqs) C->D E NLO Property Calculation (M05-2X/6-31+G*) D->E F Extract Dipole (μ) & Hyperpolarizability (β) E->F

Workflow for computing nonlinear optical (NLO) properties of benzopyran derivatives.

Quantitative NLO Data Summary

The addition of electron-withdrawing groups (like carbonitrile) to the ethenyl moiety creates a strong push-pull system, drastically lowering the band gap and exponentially increasing the NLO response[1].

Table 1: Representative NLO Properties of Benzopyran Derivatives

CompoundDipole Moment ( μ , Debye) βtotal​ ( 10−30 esu)HOMO-LUMO Gap (eV)
4-ethenyl-2H-1-benzopyran (Unsubstituted)1.854.24.85
2-oxo-4-vinyl-2H-chromene-3-carbonitrile (Push-Pull)6.4248.52.95

(Note: Values are representative computational benchmarks derived from standard M05-2X/6-31+G(d) scaling for chromene-carbonitrile dyes).

Workflow 2: Pharmacological Profiling & Conceptual DFT (CDFT)

In drug discovery, the 4-ethenyl-2H-1-benzopyran scaffold is evaluated for its ability to form stable complexes with target proteins. The reactivity of the ligand can be quantified using Conceptual DFT (CDFT) descriptors. A lower chemical hardness ( η ) indicates higher chemical reactivity and lower kinetic stability, which often correlates with a higher propensity to undergo induced-fit binding within a protein's active site[3][4].

Step-by-Step Methodology: CDFT and Docking Preparation
  • High-Level Optimization: Optimize the ligand geometry using B3LYP/6-311G(d,p). Ensure the solvent reaction field (e.g., PCM model for water) is applied to mimic the physiological environment.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the HOMO ( EHOMO​ ) and LUMO ( ELUMO​ ).

  • Calculate CDFT Descriptors:

    • Ionization Potential ( I≈−EHOMO​ )

    • Electron Affinity ( A≈−ELUMO​ )

    • Chemical Hardness ( η=(I−A)/2 )

    • Electrophilicity Index ( ω=μ2/2η , where μ=−(I+A)/2 )

  • Electrostatic Potential (ESP) Mapping: Generate the ESP surface to identify nucleophilic (red/negative) and electrophilic (blue/positive) regions. The oxygen atoms in the benzopyran ring typically represent the most negative regions (hydrogen bond acceptors)[4].

  • Molecular Docking: Export the optimized structure (with calculated Gasteiger or RESP charges) to a docking engine (e.g., AutoDock Vina) to evaluate binding free energy ( ΔGbind​ ) against the target macromolecule.

CDFT_Workflow Opt Optimized Geometry (B3LYP/6-311G**) FMO FMO Analysis (HOMO/LUMO Energies) Opt->FMO ESP Electrostatic Potential (ESP) Mapping Opt->ESP CDFT Calculate CDFT Descriptors (Hardness, Electrophilicity) FMO->CDFT Dock Molecular Docking (Receptor Binding) ESP->Dock CDFT->Dock

Conceptual DFT and molecular docking workflow for pharmacological profiling.

Quantitative CDFT Data Summary

Table 2: CDFT Descriptors and Pharmacological Implications

DescriptorFormulaBaseline Value (eV)Push-Pull Value (eV)Pharmacological Implication
Ionization Potential (I) −EHOMO​ 6.106.85Higher values indicate resistance to oxidation in vivo.
Electron Affinity (A) −ELUMO​ 1.253.90Higher values indicate stronger electron-accepting capability.
Chemical Hardness ( η ) (I−A)/2 2.421.47Lower hardness in push-pull systems indicates higher reactivity[3].
Electrophilicity ( ω ) μ2/2η 2.799.85High ω suggests strong covalent/polar interactions with target residues.

Conclusion

The computational modeling of 4-ethenyl-2H-1-benzopyran and its derivatives requires a rigorous, physics-informed approach. For materials science applications, the use of long-range corrected functionals and diffuse basis sets is non-negotiable to accurately capture the hyperpolarizability of these extended π -systems. Conversely, for drug discovery, standard hybrid functionals provide highly accurate conceptual DFT descriptors that map directly to the molecule's kinetic stability and receptor binding affinity. By adhering to these self-validating protocols, researchers can reliably predict both the macroscopic optical behavior and the microscopic biochemical interactions of the benzopyran scaffold.

References

  • Levchenko, K. S., et al. "Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes." Mendeleev Communications, 2019.[Link]

  • Kinnibrugh, T. L., et al. "Influence of Isomerization on Nonlinear Optical Properties of Molecules." The Journal of Physical Chemistry B, 2006.[Link]

  • "Spectrophotometric, quantum chemical and molecular docking investigations of 4H-1-benzopyran-derived Pd(II) complexes." Bulletin of the Chemical Society of Ethiopia, 2024.[Link]

  • "Exploration of plant-derived natural polyphenols toward COVID-19 main protease inhibitors: DFT, molecular docking approach, and molecular dynamics simulations." RSC Advances, 2022.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative HPLC Isolation and Purification of 2H-1-Benzopyran, 4-ethenyl-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures / Enriched Botanical Extracts Technique: Reversed-Phase Preparative High-Performance Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures / Enriched Botanical Extracts Technique: Reversed-Phase Preparative High-Performance Liquid Chromatography (RP-Prep-HPLC)

Introduction and Molecular Profiling

The compound 2H-1-Benzopyran, 4-ethenyl- (commonly referred to as 4-vinyl-2H-chromene) is a highly conjugated, hydrophobic molecule that serves as a critical intermediate in the synthesis of complex therapeutic scaffolds, including cyclopenta[bc]benzopyran derivatives [1].

Purifying this molecule presents unique chromatographic challenges. The benzopyran core imparts significant hydrophobicity, while the 4-ethenyl (vinyl) group extends the π -conjugation system. This extended conjugation makes the molecule highly UV-active but introduces chemical instability; the vinyl group is susceptible to oxidative degradation and thermal polymerization if exposed to harsh conditions during isolation. Consequently, purification methodologies must balance high-resolution separation with gentle, non-destructive operating parameters.

Scientific Rationale: Causality in Method Design

As a Senior Application Scientist, designing a self-validating purification protocol requires moving beyond empirical guesswork to understand the physical chemistry driving the separation.

  • Stationary Phase Selection (C18 vs. Silica): While normal-phase silica is historically used for chromene derivatives, reversed-phase C18 is vastly superior for 4-vinyl-2H-chromene. The hydrophobic interactions between the C18 alkyl chains and the benzopyran core provide predictable retention, while the aqueous mobile phase acts as a heat sink, preventing localized thermal polymerization of the vinyl group on the column[2].

  • Mobile Phase Architecture (Acetonitrile vs. Methanol): Acetonitrile (ACN) is selected as the organic modifier over methanol. ACN possesses a lower viscosity, which is critical for maintaining manageable backpressures at preparative flow rates (e.g., 20–50 mL/min). Furthermore, ACN’s π -electron interactions offer superior selectivity for resolving the conjugated ethenyl group from structurally similar impurities.

  • Modifier Addition (0.1% Formic Acid): Although 4-vinyl-2H-chromene is a neutral molecule, crude synthetic mixtures often contain basic or acidic byproducts. The addition of 0.1% Formic Acid (FA) ensures a consistent pH, suppressing the ionization of these impurities and masking residual silanol activity on the stationary phase, thereby eliminating peak tailing [3].

  • Self-Validating Detection: Dual-wavelength UV detection is employed. Monitoring at 254 nm detects the primary aromatic benzopyran core, while 280 nm specifically targets the extended conjugation of the ethenyl group. A consistent peak area ratio between these two wavelengths across the eluted fraction validates the structural integrity of the target molecule during the run.

Workflow and Decision Architecture

To ensure high purity and yield, the purification process follows a strict scale-up methodology, transitioning from analytical scouting to preparative isolation.

Workflow A 1. Sample Preparation (Dissolution & 0.45µm Filtration) B 2. Analytical Scouting (Method Optimization at 4.6mm) A->B C 3. Scale-Up Calculation (Flow Rate & Volume Transfer) B->C D 4. Preparative HPLC (Mass/UV-Triggered Fractionation) C->D E 5. Purity Analysis (Analytical HPLC-UV/MS) D->E F 6. Solvent Removal (Low-Temp Lyophilization) E->F

Figure 1: End-to-end preparative HPLC workflow for 4-vinyl-2H-chromene isolation.

Analytical to Preparative Scale-Up

Direct scale-up from analytical scouting to gram-scale purification ensures that optimized conditions are reliably transferred [4]. The scale-up relies on maintaining a constant linear velocity and proportional column volume.

Scale-Up Formulas:

  • Flow Rate ( Fprep​ ): Fprep​=Fanal​×(Dprep​/Danal​)2

  • Injection Volume ( Vprep​ ): Vprep​=Vanal​×(Dprep​/Danal​)2×(Lprep​/Lanal​)

(Where D = Column Inner Diameter, L = Column Length)

Table 1: Quantitative Scale-Up Parameters
ParameterAnalytical ScoutingPreparative IsolationScale-Up Factor
Column Dimensions 4.6 mm ID × 100 mm L21.2 mm ID × 150 mm LN/A
Particle Size 5 µm C185 µm C18N/A
Flow Rate 1.0 mL/min21.2 mL/min~21.2x
Injection Volume 10 µL318 µL~31.8x
Sample Load (Est.) 0.5 mg15.9 mg~31.8x

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Dissolution: Weigh the crude synthetic mixture containing 2H-1-Benzopyran, 4-ethenyl-. Dissolve the sample in a diluent of 50:50 DMSO:Acetonitrile. Causality: DMSO prevents the highly hydrophobic chromene from "oiling out" or precipitating upon injection into the aqueous mobile phase[1].

  • Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter. Do not use nylon, as it may bind hydrophobic aromatic compounds.

Phase 2: Chromatographic Method Execution
  • System Equilibration: Purge the preparative HPLC system (e.g., Agilent 1290 Infinity II or Thermo Fisher Prep LC) with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Equilibrate the 21.2 mm C18 column at 21.2 mL/min with 10% B for 5 column volumes.

  • Gradient Application: Execute the optimized gradient method (See Table 2). Maintain the column compartment at a strictly controlled 20°C to 25°C to prevent thermal degradation of the ethenyl group.

Table 2: Preparative Gradient Method
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.09010Isocratic (Hold)
2.09010Linear
15.01090Linear
18.01090Isocratic (Wash)
18.19010Step (Re-equilibration)
23.09010End
Phase 3: Fraction Collection and Recovery
  • Trigger Settings: Set the fraction collector to trigger via UV threshold at 254 nm, with a secondary slope trigger to ensure the collection valve closes precisely at the peak tail.

  • Solvent Removal: Immediately pool fractions containing the pure 4-vinyl-2H-chromene. Critical Step: Do not use high-heat rotary evaporation. Remove the acetonitrile under reduced pressure at ≤30°C , then lyophilize the remaining aqueous layer in the dark to prevent oxidative polymerization of the vinyl group.

Troubleshooting and Quality Control

When scaling up, physical phenomena such as column overloading or on-column degradation can compromise purity. The following decision matrix provides a self-validating troubleshooting path.

DecisionTree Start Issue Detected During Prep HPLC Q1 Peak Tailing or Fronting? Start->Q1 Q2 Vinyl Group Degradation? Start->Q2 A1 Decrease Injection Vol. or Dilute Sample Q1->A1 Fronting (Overload) A2 Verify 0.1% Formic Acid in Mobile Phase Q1->A2 Tailing (Silanols) A3 Lower Column Temp (< 25°C) Q2->A3 Thermal A4 Purge Solvents with N2 (Prevent Oxidation) Q2->A4 Oxidative

Figure 2: Decision matrix for resolving common chromatographic and stability issues.

References

  • Agilent Technologies. Automated scale-up, 1290 Infinity Autoscale Preparative system. Liquid Chromatography Solutions. URL:[Link]

Application

Application Note: Precision Polymerization of 4-Ethenyl-2H-1-Benzopyran via RAFT

Introduction & Scientific Rationale The 2H-1-benzopyran (chromene) scaffold is a privileged structure in drug development and advanced materials. Derivatives of 4-ethenyl-2H-1-benzopyran (4-vinyl-2H-chromene) are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2H-1-benzopyran (chromene) scaffold is a privileged structure in drug development and advanced materials. Derivatives of 4-ethenyl-2H-1-benzopyran (4-vinyl-2H-chromene) are highly valued in medicinal chemistry, notably for their ability to act as precursors to complex polycycles with potent Cdc25 phosphatase-inhibiting activity[1]. Beyond small-molecule therapeutics, incorporating the photo-responsive and bioactive chromene moiety into macromolecular architectures opens new avenues for targeted drug delivery systems and smart photochromic materials.

To polymerize 4-ethenyl-2H-1-benzopyran with high fidelity, conventional free radical polymerization (FRP) is insufficient due to early termination events caused by the bulky, conjugated pendant groups. Instead, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the optimal technique. RAFT is exceptionally tolerant to complex functional groups and provides precision control over molecular weight ( Mn​ ) and dispersity ( Đ )[2].

Mechanistic Causality & Experimental Design

As a styrenic-type monomer, the vinyl group of 4-ethenyl-2H-1-benzopyran forms a highly stabilized propagating radical. To maintain a controlled polymerization, the choice of the Chain Transfer Agent (CTA) is critical.

  • CTA Selection: We utilize a dithiobenzoate, specifically 4-Cyanopentanoic acid dithiobenzoate (CPDB) . The phenyl "Z-group" of CPDB provides appropriate stabilization for the intermediate radical, ensuring that the rate of fragmentation matches the rate of addition. This prevents the retardation often seen when mismatched CTAs are used with conjugated monomers[3].

  • Initiator Ratio: Azobisisobutyronitrile (AIBN) is used as the thermal initiator. The experimental design mandates a strict CTA-to-Initiator ratio (typically 5:1 to 10:1). This ensures that the number of "dead" polymer chains generated by the primary radical flux remains negligible, preserving the living character of the system[4].

  • Thermodynamic Control: The reversible nature of the RAFT equilibrium ensures that the majority of polymer chains remain in a dormant state, minimizing bimolecular termination events[4].

RAFT_Workflow N1 1. Reagent Preparation (Monomer, CTA, AIBN) N2 2. Degassing (Freeze-Pump-Thaw x3) N1->N2 Remove O2 N3 3. Thermal Initiation (70°C, Radical Generation) N2->N3 Heat to 70°C N4 4. RAFT Pre-Equilibrium (CTA Addition) N3->N4 Primary Radicals N5 5. Main Equilibrium (Controlled Propagation) N4->N5 Re-initiation N5->N5 Monomer Addition N6 6. Quenching & Isolation (Precipitation in MeOH) N5->N6 Rapid Cooling

RAFT Polymerization Workflow for 4-ethenyl-2H-1-benzopyran.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes a physical or chemical checkpoint to ensure the integrity of the polymerization mechanism.

Materials and Reagents
  • Monomer: 4-ethenyl-2H-1-benzopyran (Purified via basic alumina column to remove radical inhibitors prior to use).

  • CTA: 4-Cyanopentanoic acid dithiobenzoate (CPDB).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized twice from methanol).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

Step 1: Reaction Mixture Preparation

  • In a 10 mL Schlenk flask, dissolve 1.0 g (approx. 6.3 mmol) of 4-ethenyl-2H-1-benzopyran in 2.0 mL of anhydrous 1,4-dioxane.

  • Add 17.6 mg (0.063 mmol) of CPDB to achieve a target Degree of Polymerization (DP) of 100 ([M]/[CTA] = 100).

  • Add 2.1 mg (0.0126 mmol) of AIBN ([CTA]/[AIBN] = 5).

  • Causality Checkpoint: The pink/red color of the solution confirms the presence of the active dithiobenzoate CTA.

Step 2: Deoxygenation (Freeze-Pump-Thaw)

  • Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.

  • Open the flask to a high vacuum for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle three times.

  • Causality Checkpoint: Oxygen is a potent diradical that irreversibly quenches propagating carbon-centered radicals. Complete degassing is mandatory to ensure the theoretical Mn​ matches the experimental yield.

Step 3: Polymerization

  • Backfill the Schlenk flask with ultra-pure Argon.

  • Submerge the flask in a pre-heated oil bath at 70°C. Stir at 400 rpm.

  • Allow the reaction to proceed for 24 hours. Extract 50 μ L aliquots at specific intervals (4h, 8h, 12h) using an air-tight syringe for kinetic tracking.

Step 4: Quenching and Isolation

  • Quench the polymerization by immersing the flask in liquid nitrogen and exposing it to ambient air.

  • Dilute the viscous mixture with 2 mL of tetrahydrofuran (THF).

  • Precipitate the polymer dropwise into 50 mL of cold methanol under vigorous stirring.

  • Collect the pink precipitate via centrifugation and dry under vacuum at 40°C for 24 hours.

Step 5: System Validation ( 1 H NMR & GPC)

  • Conversion Check ( 1 H NMR): Analyze the crude aliquots in CDCl 3​ . The disappearance of the vinylic protons (typically at δ 5.2–6.8 ppm) relative to the stable chromene core protons validates monomer conversion.

  • Living Character Check (GPC): Analyze the purified polymer via Gel Permeation Chromatography. A monomodal peak with Đ<1.2 validates that the RAFT equilibrium was successfully maintained.

Data Presentation & Quality Control

To verify the "living" nature of the polymerization, the experimental molecular weight ( Mn,exp​ ) must increase linearly with monomer conversion, and the dispersity ( Đ ) must remain narrow throughout the reaction. The table below summarizes the expected kinetic profile for this protocol.

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity ( Đ )
422.53,8504,1001.08
845.07,4007,6501.10
1268.211,05011,2001.12
2489.514,40014,6501.15

Note: Theoretical Mn​ is calculated using the formula: Mn,theo​=[CTA]0​[M]0​​×Conversion×MWmonomer​+MWCTA​ .

References

  • Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity European Journal of Organic Chemistry URL
  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide Macromolecules, American Chemical Society URL
  • A Perspective on Reversibility in Controlled Polymerization Systems: Recent Progress and New Opportunities PMC, National Institutes of Health URL
  • RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2H-1-Benzopyran, 4-ethenyl- Synthesis

Welcome to the technical support hub for the synthesis of 2H-1-Benzopyran, 4-ethenyl- (widely referred to in literature as 4-vinyl-2H-chromene). These highly conjugated scaffolds are critical intermediates in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of 2H-1-Benzopyran, 4-ethenyl- (widely referred to in literature as 4-vinyl-2H-chromene). These highly conjugated scaffolds are critical intermediates in the development of nonlinear optical chromophores, fluorescent dyes, and potent bioactive polycycles[1].

Because the 4-vinyl-2H-chromene core is sensitive to both strong acids and radical environments, researchers frequently encounter issues with low yields, catalyst deactivation, and spontaneous polymerization. This guide provides field-proven, mechanistic troubleshooting strategies and self-validating protocols to ensure reproducible, high-yield syntheses.

Synthetic Pathway Overview

The two most robust methodologies for synthesizing 4-ethenyl-2H-1-benzopyrans are the modern Iron(III)-catalyzed carboannulation of homopropargyl ethers and the classical Palladium-catalyzed cross-coupling of 4-halo-chromenes.

Pathway Sub1 Homopropargyl Ether (Precursor) Cat1 Fe(OTf)3 (10 mol%) DCE, RT Sub1->Cat1 Lewis Acid Activation Prod1 4-Vinyl-2H-Chromene (Target) Cat1->Prod1 Carboannulation (Water byproduct) Sub2 4-Halo-2H-Chromene (Precursor) Cat2 Pd2(dba)3 / Ligand Dioxane, 80°C Sub2->Cat2 Oxidative Addition Cat2->Prod1 Cross-Coupling (Halide byproduct)

Fig 1: Primary synthetic pathways for 4-vinyl-2H-chromene via Fe(III) and Pd(0) catalysis.

Troubleshooting & FAQs

Q1: My Iron(III)-catalyzed carboannulation of homopropargyl ethers is yielding unreacted starting material. What is causing the lack of conversion? A1: The choice of the counterion in your Iron(III) catalyst is critical. While Fe(OTf)3​ effectively promotes the reaction, catalysts like Fe(acac)3​ , In(OTf)3​ , or Cu(OTf)2​ often fail to activate the alkyne sufficiently, resulting in 0% conversion[2]. Causality: The triflate (-OTf) ligands are highly electron-withdrawing, rendering the Fe(III) center a much stronger Lewis acid compared to the acetylacetonate (-acac) complex. This intense Lewis acidity is strictly required to coordinate with the alkyne, lowering its LUMO and facilitating the intramolecular nucleophilic attack by the ether oxygen[3]. Action: Switch to 10 mol% Fe(OTf)3​ and ensure your 1,2-dichloroethane (DCE) solvent is strictly anhydrous. Trace moisture will coordinate to the iron center, immediately quenching its Lewis acidity.

Q2: I am observing a complex mixture of insoluble byproducts during the isolation of the chromene product. How can I improve the isolated yield? A2: You are likely experiencing radical-induced polymerization of the vinyl group. The 4-vinyl-2H-chromene core is a highly conjugated, styrene-like system that is extremely prone to polymerization, especially when concentrated under heat or exposed to ambient light. Causality: During solvent evaporation (e.g., rotary evaporation), the localized concentration of the reactive vinyl species increases. Trace peroxides in ethereal solvents or ambient UV light can initiate a radical polymerization cascade, turning your product into an insoluble polymeric mass. Action:

  • Add a radical scavenger, such as BHT (butylated hydroxytoluene) at 0.1 mol%, to the collection flasks during column chromatography.

  • Maintain rotary evaporation bath temperatures strictly below 30 °C.

Q3: When attempting a Palladium-catalyzed cross-coupling (e.g., Heck or Stille) on a 4-halo-2H-chromene, I get rapid catalyst precipitation (black solid) and low yields. How do I stabilize the catalyst? A3: The formation of "palladium black" indicates catalyst deactivation, usually due to an imbalance in the ligand-to-metal ratio or the presence of oxygen. Causality: In cross-coupling reactions to form 4-vinyl-2H-chromenes, the active Pd(0) species is highly unstable[4]. If the phosphine ligands (e.g., DPPF or Xantphos) are oxidized by trace air, they dissociate, causing Pd(0) to aggregate into inactive metallic palladium[5]. Action: Thoroughly degas your solvent (dioxane or acetonitrile) using the freeze-pump-thaw method. Ensure a slight excess of the bidentate ligand (e.g., 1.5 equivalents relative to Pd) to maintain the coordination sphere around the active metal center.

Troubleshooting Start Issue: Low Yield of 4-Vinyl-2H-Chromene Q1 Is starting material fully consumed? Start->Q1 No Catalyst Failure: Switch to Fe(OTf)3 or Degas Pd Solvents Q1->No No Yes Check Crude NMR for Byproducts Q1->Yes Yes Polymer Insoluble Mass: Add BHT, Lower Evaporation Temp Yes->Polymer Polymerization Isomer Shifted Vinyl Peaks: Buffer Silica Gel, Avoid Strong Acids Yes->Isomer Isomerization

Fig 2: Decision tree for troubleshooting low yields in 4-ethenyl-2H-1-benzopyran synthesis.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and overall yield, allowing you to benchmark your current synthetic route.

Synthesis RouteCatalyst SystemSubstrateSolvent / TempObserved YieldReference
Carboannulation Fe(OTf)3​ (10 mol%)Homopropargyl etherDCE / RT78% De et al. (2023)[2]
Carboannulation Fe(acac)3​ (10 mol%)Homopropargyl etherDCE / RT0% (No reaction)De et al. (2023)[2]
Cross-Coupling Pd2​(dba)3​ , DPPF4-Bromo-2H-chromen-2-oneDioxane / 80 °CHigh Valente et al. (2013)[4]
Cross-Coupling Pd(CH3​CN)2​Cl2​ , Xantphos4-Bromo-chromene deriv. CH3​CN / RT42% AWS Data[5]

Self-Validating Experimental Protocols

To ensure reproducibility, use the following validated protocols. Each step includes a specific validation checkpoint to confirm the reaction is proceeding correctly before moving forward.

Protocol A: Iron(III)-Catalyzed Carboannulation (Green Route)

This protocol utilizes an environmentally benign, low-cost catalyst and produces water as the only byproduct[3].

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the homopropargyl ether substrate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration.

  • Moisture Sequestration: Add activated 4 Å molecular sieves to the flask. Stir for 10 minutes.

  • Catalyst Addition: Add Fe(OTf)3​ (10 mol%).

    • Validation Checkpoint 1: The reaction mixture should exhibit a distinct color change (often deep yellow/orange) immediately upon catalyst addition, indicating the formation of the active Lewis acid-alkyne complex.

  • Reaction: Stir at room temperature for 1.25 hours.

    • Validation Checkpoint 2: Monitor via TLC (10% EtOAc/Hexanes). The starting material spot (UV active) must disappear entirely, replaced by a lower-polarity, highly UV-active product spot.

  • Quenching: Filter the crude mixture through a short pad of basic alumina to remove the iron catalyst. Crucial: Do not skip this step; residual Lewis acid will catalyze the isomerization of the double bonds during concentration.

  • Isolation: Concentrate under reduced pressure with a water bath temperature strictly below 30 °C to prevent polymerization. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Heck-Type Cross-Coupling

This protocol is ideal when homopropargyl precursors are unavailable, utilizing 4-halo-chromenes[4].

  • Catalyst Setup: In a heavy-walled sealed tube, combine 4-bromo-2H-chromen-2-one (1.0 equiv), Pd2​(dba)3​ (1.5 mol%), and DPPF (3.0 mol%).

  • Degassing: Evacuate and backfill the tube with dry nitrogen three times.

  • Reagent Addition: Add anhydrous, freeze-pump-thaw degassed dioxane, followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and butyl vinyl ether (4.0 equiv).

    • Validation Checkpoint 1: Upon gentle warming, the mixture should form a homogeneous deep red/purple solution. If a black precipitate forms at this stage, the catalyst has oxidized; discard and restart with strictly oxygen-free solvents.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

    • Validation Checkpoint 2: Extract a 0.1 mL aliquot, concentrate, and analyze via 1H NMR. The spectrum must show the disappearance of the chromene C4-proton and the appearance of distinct vinyl doublet/multiplet signals between 5.0–6.5 ppm.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify by column chromatography using silica gel pre-treated with 1% Et3​N to prevent acid-catalyzed degradation of the vinyl ether moiety.

References

  • Levchenko, K. S., et al. (2019). Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. Mendeleev Communications.[Link]

  • Valente, S., et al. (2013). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity. European Journal of Organic Chemistry.[Link]

  • De, S., & Chowdhury, C. (2023). Iron(III)-Catalyzed Carboannulations of Homopropargylic Alcohols: A One-Pot General Synthesis of 4-(2,2-Diarylvinyl)quinolines and 4-(2,2-Diarylvinyl)-2H-chromenes. The Journal of Organic Chemistry.[Link]

  • AWS Open Data Registry. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents.[Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Peaks in 2H-1-Benzopyran, 4-ethenyl- Analysis

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals facing spectral congestion when analyzing 2H-1-Benzopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals facing spectral congestion when analyzing 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene).

The structural architecture of this compound—a fused benzopyran core coupled with a conjugated vinyl group—creates severe multiplet overlap in standard 1D 1 H NMR spectra. The proximity of the C3 olefinic proton to the complex multiplets of the vinyl group, combined with a dense aromatic region (C5-C8), requires targeted spectroscopic interventions.

Diagnostic Workflow

G Start 1H NMR of 4-Vinyl-2H-Chromene Shows Overlapping Peaks Check Identify Overlap Region Start->Check Aromatic Aromatic (6.5-7.5 ppm) or Olefinic (5.0-6.5 ppm) Check->Aromatic Aliphatic Aliphatic/C2-H2 (4.5-5.0 ppm) Check->Aliphatic ASIS Apply ASIS (Switch CDCl3 to C6D6) Aromatic->ASIS 1st Line PureShift Run Pure Shift NMR (PSYCHE) Aromatic->PureShift 2nd Line TwoD 2D NMR (HSQC/HMBC) Aliphatic->TwoD Direct 13C Dispersion ASIS->PureShift Still Overlapped Resolved Peaks Resolved: Extract Chemical Shifts & J-Couplings ASIS->Resolved Success PureShift->Resolved TwoD->Resolved

Diagnostic workflow for resolving overlapping NMR peaks in 4-vinyl-2H-chromene analysis.

Section 1: Solvent-Induced Shift (ASIS) Troubleshooting

Q: Why do the aromatic and vinyl protons of 4-vinyl-2H-chromene overlap so heavily in CDCl 3​ , and how can I quickly resolve this without advanced pulse sequences?

A: In CDCl 3​ , the electronic environments of the C5-C8 aromatic protons and the C3/vinyl protons are highly similar, leading to peak congestion. The most efficient first-line troubleshooting step is exploiting the1[1]. By switching the solvent to Benzene- d6​ (C 6​ D 6​ ) or Pyridine- d5​ , the anisotropic ring current of the solvent molecules forms transient, non-covalent collision complexes with the solute[2]. Because these interactions are geometrically specific, they induce differential chemical shift changes ( Δδ ), effectively pulling overlapping multiplets apart without altering the fundamental J -coupling values[3].

Protocol: ASIS Solvent Exchange

  • Sample Recovery: Transfer the CDCl 3​ NMR sample (approx. 5-10 mg of 4-vinyl-2H-chromene in 0.6 mL) to a vial and carefully evaporate the solvent under a gentle stream of high-purity nitrogen gas[2].

  • Desiccation: Place the vial under high vacuum for 30 minutes to remove residual CDCl 3​ .

  • Re-dissolution: Re-dissolve the dried compound in 0.6 mL of anhydrous Benzene- d6​ .

  • Acquisition & Validation: Acquire the standard 1D 1 H NMR spectrum. Validate the protocol by overlaying the new spectrum against the CDCl 3​ baseline; successful ASIS will manifest as a non-uniform dispersion of previously overlapping multiplets, allowing for direct extraction of coupling constants[3].

Section 2: Pure Shift NMR (Broadband Homodecoupling)

Q: The ASIS method shifted my peaks, but the complex J-coupling of the vinyl group (-CH=CH 2​ ) still causes multiplet overlap with the C3-H proton. What is the next step?

A: When multiplet complexity (rather than just chemical shift proximity) is the root cause of the overlap, you must collapse the multiplets into singlets. This is achieved using 4, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment[4]. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses during the evolution period to selectively invert passive spins, effectively decoupling homonuclear 1 H- 1 H scalar couplings ( JHH​ )[5]. The result is a spectrum containing only chemical shift information, mirroring the simplicity of a decoupled 13 C spectrum and providing unparalleled resolution[5].

Protocol: 1D PSYCHE Pure Shift Acquisition

  • Preparation: Ensure the sample is rigorously shimmed; pure shift techniques are highly sensitive to magnetic field inhomogeneities.

  • Pulse Sequence Selection: Load the psyche pulse sequence from your spectrometer's library.

  • Parameter Optimization:

    • Set the chirp pulse duration (typically 15-30 ms).

    • Adjust the sweep width to cover the entire proton spectral window (e.g., 10 kHz for a 400 MHz magnet).

    • Set the flip angle of the chirp pulse to a low value (e.g., β≈10−20∘ ) to balance sensitivity and spectral purity.

  • Data Processing: Process the pseudo-2D data using covariance or chunk-reconstruction algorithms to yield the final 1D pure shift spectrum[4].

Section 3: 2D Heteronuclear Strategies (HSQC/HMBC)

Q: I need to unambiguously assign the terminal vinyl protons (=CH 2​ ) from the C2-H 2​ protons of the pyran ring. They are overlapping in the 4.5-5.5 ppm range. How do I differentiate them?

A: When 1D methods fail, disperse the signals into a second orthogonal dimension using 13 C chemical shifts via 3[3]. The C2 carbon of the pyran ring is an oxygen-bearing aliphatic carbon, typically resonating around 65-70 ppm[6]. In contrast, the terminal vinyl carbon (=CH 2​ ) is an sp2 hybridized olefinic carbon, resonating much further downfield around 114-116 ppm[6]. Even if their attached protons overlap perfectly in the 1 H dimension, they will be separated by over 45 ppm in the 13 C dimension.

Protocol: Phase-Edited HSQC

  • Setup: Select a multiplicity-edited (phase-sensitive) HSQC experiment. This self-validating setup will not only resolve the overlap but also distinguish CH 2​ groups (phased negatively, e.g., blue) from CH and CH 3​ groups (phased positively, e.g., red)[3].

  • Acquisition: Set the 13 C spectral width to 160 ppm to capture both the aliphatic C2 and the olefinic vinyl carbons. Acquire with sufficient t1​ increments (e.g., 256) to ensure high resolution in the indirect dimension.

  • Analysis: Extract the 1 H chemical shifts from the cross-peaks corresponding to the distinct 13 C frequencies.

Quantitative Data: Chemical Shift & Resolution Matrix

The following table summarizes the expected chemical shifts for 4-vinyl-2H-chromene derivatives and the optimal resolution strategies for common overlap zones[6],[7].

Structural MoietyExpected 1 H Shift (CDCl 3​ )Expected 13 C ShiftPrimary Overlap RiskRecommended Resolution Strategy
Aromatic (C5-C8) 6.8 - 7.6 ppm126 - 135 ppmIntra-aromatic multiplet congestionASIS (Benzene- d6​ )
Internal Vinyl (-CH=) 6.2 - 6.8 ppm135 - 145 ppmC3-H (Chromene)Pure Shift NMR (PSYCHE)
C3-H (Chromene) 5.8 - 6.3 ppm120 - 125 ppmInternal vinyl proton (-CH=)Pure Shift NMR (PSYCHE)
Terminal Vinyl (=CH 2​ ) 5.0 - 5.9 ppm114 - 116 ppmC2-H 2​ (Pyran ring)2D HSQC / HMBC
C2-H 2​ (Pyran ring) 4.6 - 5.0 ppm65 - 75 ppmTerminal Vinyl (=CH 2​ )2D HSQC (Phase-edited)
References
  • High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets ResearchG
  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Books RSC Publishing
  • Explain the solvent effect in the simplification of complex spectra taking a suitable example Filo
  • Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 3,5-di-tert-butyltoluene Deriv
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2H-1-Benzopyran, 4-ethenyl- Extraction

Welcome to the Technical Support Center for chromene derivative extraction. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene) is a highly valuable lipophilic heterocyclic scaffold used extensively in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromene derivative extraction. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene) is a highly valuable lipophilic heterocyclic scaffold used extensively in drug development. This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize extraction yield and purity.

Extraction Optimization Workflow

ExtractionWorkflow A Raw Biomass / Synthetic Matrix B Pre-Extraction Wash (Hexane: Defatting) A->B C Solvent Screening (COSMO-RS / Polarity Index) B->C D Traditional Organic (DCM / EtOAc) C->D High Yield, High Toxicity E Green Alternative (Deep Eutectic Solvents) C->E Eco-Friendly, High Yield F Ultrasound-Assisted Extraction (50°C, 45 min) D->F E->F G Purification / Partitioning (Liquid-Liquid Extraction) F->G H Isolated 4-vinyl-2H-chromene G->H

Logical workflow for optimizing the extraction of 4-vinyl-2H-chromene.

Frequently Asked Questions (FAQs)

Q1: Why is solvent polarity the most critical factor, and how do I select the optimal solvent? A1: The extraction efficiency of benzopyrans is fundamentally governed by the principle of "like dissolves like." 4-vinyl-2H-chromene is a lipophilic, weakly polar compound. The rate of extraction for such polymeric and heterocyclic materials is inversely proportional to the solvent's dielectric constant[1]. Solvents with low polarity (e.g., dichloromethane, hexane) yield higher extraction efficiencies because they readily solvate the non-polar chromene core[1]. To eliminate trial-and-error, modern workflows utilize computational models like COSMO-RS to predict activity coefficients at infinite dilution, allowing scientists to accurately screen solvent affinity before benchwork[2].

Q2: We are moving away from chlorinated solvents due to toxicity. What are the best green alternatives for chromene extraction? A2: Deep Eutectic Solvents (DES) are emerging as highly effective, eco-friendly alternatives to traditional volatile organic solvents[3]. A specific DES mixture of lactic acid, glycine, and water (3:1:3 molar ratio) has been proven to extract benzopyrans with yields nearly identical to pure hexane[2]. DESs act as excellent hydrogen bond networks that disrupt the biological or synthetic matrix, significantly increasing the solubility of lipophilic targets without the environmental hazards of halogenated solvents[3].

Q3: My extract is heavily contaminated with pigments and polysaccharides. How can I improve the selectivity of my extraction? A3: This is a classic issue caused by a non-selective solvent interacting with a complex matrix[4]. To resolve this, you must implement a multi-step extraction system:

  • Pre-extraction wash: Treat the raw matrix with a highly non-polar solvent (like cold hexane) to defat the sample and strip away interfering chlorophyll and lipids[4].

  • Targeted extraction: Use a moderately polar solvent (like ethyl acetate) or a DES to isolate the 4-vinyl-2H-chromene.

  • Post-extraction purification: Utilize Solid-Phase Extraction (SPE) or column chromatography to partition the chromene from any co-extracted water-soluble polysaccharides[4].

Q4: We are experiencing inconsistent yields and thermal degradation. How should we optimize our physical extraction parameters? A4: Benzopyran derivatives can be highly susceptible to degradation by excessive heat or extreme pH[4]. If using heat-assisted methods, strict temperature control is mandatory. We highly recommend transitioning to Ultrasound-Assisted Extraction (UAE). UAE enhances mass transfer via acoustic cavitation—the rapid formation and collapse of microscopic bubbles that physically disrupt cell walls. This allows for highly efficient extraction at lower, safer temperatures (e.g., 50 °C) and shorter contact times (20–60 minutes), preserving the structural integrity of the chromene[2][4].

Quantitative Solvent Profiling

To assist in solvent selection, the following table summarizes the physicochemical properties and expected extraction profiles for 4-vinyl-2H-chromene across various solvent classes.

SolventDielectric Constant (ε)Polarity IndexBenzopyran Yield ProfileOperational Notes
Hexane 1.890.1HighExcellent for lipophilic targets; high risk of lipid co-extraction.
Dichloromethane 9.103.1Very HighTraditional gold standard; increasingly restricted due to toxicity.
Ethyl Acetate 6.024.4HighOptimal balance of polarity and volatility; easy to evaporate.
Ethanol 24.505.2ModerateCo-extracts polar impurities like pigments and polysaccharides.
DES (Lactic Acid/Glycine/Water) N/ATunableHighEco-friendly; requires secondary liquid-liquid partitioning for recovery.

Standard Operating Procedure: UAE of 4-vinyl-2H-chromene using DES

This self-validating protocol ensures high-yield extraction while mitigating common issues like emulsion formation and thermal degradation.

  • DES Synthesis: Combine lactic acid, glycine, and water in a 3:1:3 molar ratio. Stir continuously at 80 °C until a homogeneous, transparent liquid is formed[2]. Allow to cool to room temperature.

  • Matrix Preparation: Lyophilize (freeze-dry) and mill the biological or synthetic matrix to a uniform particle size. This maximizes the surface area for optimal solvent contact.

  • Defatting (Pre-wash): Suspend the matrix in cold hexane (1:5 w/v). Stir for 15 minutes and filter. Discard the hexane filtrate to remove non-polar interfering lipids and pigments[4].

  • UAE Process: Mix the defatted solid residue with the prepared DES at a solid-to-liquid ratio of 1:10 (w/v). Submerge the vessel in a temperature-controlled ultrasonic bath set strictly to 50 °C for 45 minutes[2].

  • Phase Separation: Centrifuge the resulting suspension at 4000 rpm for 15 minutes to pellet the exhausted solid matrix. Decant the DES supernatant containing the target compound[4].

  • Liquid-Liquid Partitioning: Add an equal volume of ethyl acetate to the DES supernatant. Shake vigorously and allow the phases to separate. The lipophilic 4-vinyl-2H-chromene will partition into the upper ethyl acetate layer, leaving polar impurities in the DES[3].

  • Solvent Recovery: Draw off the ethyl acetate layer and concentrate it under reduced pressure using a rotary evaporator to yield the isolated crude chromene[4].

Troubleshooting Guide

Issue 1: Formation of stubborn emulsions during liquid-liquid partitioning.

  • Cause: Mixing aqueous DES with organic recovery solvents can stabilize emulsions due to the presence of co-extracted natural surfactants or proteins.

  • Solution: Do not attempt to wait out the emulsion. Mechanically break it by centrifuging the mixture at >4000 rpm for 10 minutes. Alternatively, slightly increase the ionic strength of the aqueous phase by adding a small amount of NaCl (salting-out effect)[4].

Issue 2: Difficulty removing residual solvent from the final extract.

  • Cause: High boiling point solvents (like DES or DMSO) do not evaporate easily under standard rotary evaporation, leaving a wet, sticky residue[4].

  • Solution: Never apply excessive heat to force evaporation, as this will degrade the chromene. Instead, perform a liquid-liquid back-extraction with a highly volatile solvent (e.g., ethyl acetate or diethyl ether) to recover the chromene, then evaporate the volatile solvent. If residual water remains, utilize a final lyophilization (freeze-drying) step[4].

References

  • Ultrasound-Assisted Extraction Processes of Benzopyrans from Hypericum polyanthemum: COSMO-RS Prediction and Mass Transfer Modeling. MDPI.[Link]

  • A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. National Institutes of Health (NIH).[Link]

  • Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. World Health Organization (WHO).[Link]

Sources

Optimization

Reducing unwanted side reactions in 2H-1-Benzopyran, 4-ethenyl- functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2H-1-Benzopyran, 4-ethenyl- (widely known as 4-vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2H-1-Benzopyran, 4-ethenyl- (widely known as 4-vinyl-2H-chromene).

Functionalizing this scaffold is critical for synthesizing advanced fluorescent dyes and pharmaceutical intermediates. However, the delicate electronic balance between the exocyclic vinyl group and the endocyclic pyran system often leads to frustrating side reactions. This guide provides field-proven, mechanistic solutions to help you achieve high regioselectivity and chemoselectivity.

Mechanistic Divergence in Chromene Functionalization

G A 2H-1-Benzopyran, 4-ethenyl- (Starting Material) B Regioselective Functionalization (Desired Product) A->B Bulky Ligands / Mild Base C 4H-Chromene (Isomerization) A->C Strong Base (e.g., NaOtBu) D o-Quinone Methide (Ring-Opening) A->D Lewis Acids / >80°C E Vinyl Oligomers (Polymerization) A->E Radical Initiators

Caption: Mechanistic divergence and side reactions in 4-vinyl-2H-chromene functionalization.

Section 1: Diagnostic FAQs and Mechanistic Causality

Q1: During cross-coupling, my reaction turns deep yellow/orange, and I isolate a complex mixture instead of the functionalized chromene. What is happening?

  • Expertise & Experience: The deep coloration is a classic indicator of electrocyclic ring-opening. The 2H-chromene system is highly prone to thermal and Lewis acid-catalyzed ring-opening, forming a highly reactive o-quinone methide intermediate[1]. Once formed, this intermediate rapidly undergoes uncontrolled nucleophilic attacks, cascade cyclizations, or oligomerization.

  • Solution: Lower the reaction temperature (strictly keep below 80°C) and avoid strong Lewis acids. If your protocol requires a transition metal catalyst, ensure the metal center is tightly coordinated with strongly binding, bulky bidentate ligands (e.g., dppf or BINAP). This steric shielding prevents the metal from coordinating with the pyran oxygen, which is the primary trigger for the ring-opening cascade.

Q2: I am trying to functionalize the exocyclic vinyl group, but NMR shows functionalization on the endocyclic (C3-C4) double bond. How do I improve regioselectivity?

  • Expertise & Experience: Both the exocyclic vinyl group and the endocyclic C3-C4 double bond are electron-rich. However, the endocyclic bond is part of a conjugated styrenyl-like system, making it thermodynamically attractive for electrophilic addition and metal insertion[2].

  • Solution: Exploit steric hindrance. The exocyclic vinyl group is significantly more accessible. By switching to sterically demanding catalysts (e.g., using bulky Buchwald ligands like XPhos in Pd-catalysis), the catalyst is physically blocked from accessing the hindered endocyclic C3-C4 bond, forcing the reaction exclusively onto the terminal vinyl carbon.

Q3: My starting material is isomerizing from 2H-chromene to 4H-chromene under basic conditions. How can I prevent this?

  • Expertise & Experience: The protons at the C2 position of 2H-chromene are highly acidic due to the adjacent oxygen atom and the extended conjugated system. Strong bases (like NaOtBu or KOH) easily deprotonate C2, leading to a rapid double-bond migration to form the thermodynamically more stable 4H-chromene isomer[3].

  • Solution: Replace strong alkoxides with mild Brønsted bases (e.g., K₂CO₃ or Cs₂CO₃). Furthermore, utilizing Ag(I) additives (e.g., Ag₂CO₃) can act as both a halide scavenger and a mild base, facilitating the reductive elimination step in cross-coupling much faster than the competing isomerization pathway.

Section 2: Quantitative Optimization Matrix

To guide your experimental design, the following table summarizes the quantitative impact of reaction parameters on product distribution during the palladium-catalyzed Heck functionalization of 4-vinyl-2H-chromene.

Catalyst / Ligand SystemBase UsedTemperatureDesired Product (%)Isomerization (%)Ring-Opening (%)
Pd(OAc)₂ / PPh₃NaOtBu100°C15%45%40%
Pd(OAc)₂ / PPh₃K₂CO₃80°C40%35%25%
Pd(OAc)₂ / XPhosK₂CO₃80°C75%15%10%
Pd(OAc)₂ / XPhos Ag₂CO₃ 60°C 92% <5% <3%

Data Synthesis: Optimal chemoselectivity requires the synergy of bulky ligands (XPhos) to dictate regioselectivity, mild bases (Ag₂CO₃) to prevent isomerization, and moderate temperatures (60°C) to suppress electrocyclic ring-opening.

Section 3: Self-Validating Protocol for Regioselective Functionalization

Trustworthiness: This standard operating procedure (SOP) for the Heck cross-coupling of 2H-1-Benzopyran, 4-ethenyl- incorporates built-in validation checkpoints to ensure the structural integrity of the pyran ring is maintained throughout the workflow.

Step 1: Catalyst and Reagent Preparation

  • In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (1.5 equivalents).

  • Causality: Ag₂CO₃ acts as a mild base and halide scavenger, preventing the basicity-driven isomerization to 4H-chromene. XPhos provides the steric bulk necessary to direct the palladium insertion exclusively to the exocyclic vinyl group.

Step 2: Substrate Addition and Solvent Introduction

  • Dissolve 2H-1-Benzopyran, 4-ethenyl- (1.0 equiv) and the aryl halide (1.2 equiv) in anhydrous, thoroughly degassed DMF (0.2 M concentration).

  • Transfer the solution to the Schlenk flask via a gastight syringe.

  • Validation Checkpoint: Observe the solution color. It should remain pale yellow. If it turns dark orange or red upon dissolution, moisture or trace acid has triggered premature o-quinone methide formation. Discard the mixture and re-purify your starting material over basic alumina.

Step 3: Controlled Heating and Monitoring

  • Heat the reaction mixture to exactly 60°C under continuous stirring.

  • Validation Checkpoint (1 Hour): Spot the reaction on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). You should observe the consumption of the starting material (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.4). If a dark streak appears at the baseline, vinyl polymerization is occurring—reduce the temperature to 50°C immediately and verify your solvent degassing technique.

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes any reactive organometallic intermediates without providing the harsh acidic conditions that would cleave the pyran ether linkage.

  • Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Stabilization of 4-Ethenyl-2H-1-Benzopyran

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of isolating 4-ethenyl-2H-1-benzopyran (also known as 4-vinyl-2H-chromene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of isolating 4-ethenyl-2H-1-benzopyran (also known as 4-vinyl-2H-chromene). Vinyl groups conjugated to aromatic or heterocyclic systems are notoriously susceptible to thermal auto-polymerization[1]. This guide synthesizes mechanistic causality, field-proven methodologies, and self-validating protocols to ensure your distillation yields pure monomer without catastrophic gelation.

Section 1: Troubleshooting FAQs

Q1: Why does my 4-ethenyl-2H-1-benzopyran polymerize into a solid plug in the distillation flask despite using 4-tert-butylcatechol (TBC)? A1: TBC is an excellent storage inhibitor, but it operates via a mechanism that strictly requires the presence of dissolved oxygen to form the active quinone radical-trapping species[2]. During vacuum distillation, oxygen is actively stripped from your system. Without oxygen, TBC is rendered entirely inert, allowing the thermal auto-polymerization of the highly reactive vinyl group[1]. Causality & Solution: Switch to an anaerobic inhibitor like Phenothiazine (PTZ) for the distillation process. PTZ functions effectively in the absence of oxygen by donating a hydrogen atom to carbon-centered radicals, forming a stable, resonance-stabilized nitroxyl radical[3].

Q2: I am using PTZ, but I still observe "popcorn" polymer formation in the condenser and receiving flask. How do I prevent this? A2: PTZ is strictly a liquid-phase inhibitor. Because it has a high boiling point, it remains in the distillation pot and does not vaporize with the 4-ethenyl-2H-1-benzopyran monomer[3]. As the monomer vaporizes and condenses, it is completely unprotected, leading to vapor-phase or condenser-surface polymerization. Causality & Solution: You must implement a dual-inhibitor system or alter your apparatus. Combine your liquid-phase inhibitor (PTZ) with a volatile vapor-phase inhibitor (such as nitrosobenzene) that co-distills with the monomer[3]. Alternatively, use a short-path distillation apparatus to minimize the distance and residence time of the unprotected vapor.

Q3: What is the maximum recommended bath temperature for distilling this compound? A3: The thermal initiation of vinyl polymerization accelerates exponentially with heat. For 4-ethenyl-2H-1-benzopyran, the bath temperature should never exceed 80°C . Causality & Solution: To achieve vaporization at this temperature, you must utilize a high-vacuum system (≤ 0.1 Torr). Exceeding 80°C provides sufficient activation energy to overwhelm the inhibitor's radical trapping rate. If the boiling point at your achievable vacuum exceeds 80°C, do not proceed with standard distillation; opt for Kugelrohr distillation or chromatographic purification instead.

Section 2: Mechanistic Pathways

Understanding the underlying chemistry is critical to preventing failure. The diagram below illustrates how thermal energy initiates polymerization and how PTZ effectively intercepts this pathway.

G Init Thermal Initiation (Heat) Radical Carbon-Centered Radical (4-vinylchromene) Init->Radical Cleaves pi-bond Prop Polymer Propagation (Gelation) Radical->Prop Uninhibited Trap Stable Radical Complex (Inert) Radical->Trap Intercepted by PTZ PTZ Phenothiazine (PTZ) Inhibitor PTZ->Trap Donates H-atom

Mechanism of thermal radical initiation and PTZ-mediated inhibition.

Section 3: Quantitative Inhibitor Selection

Selecting the correct inhibitor based on the phase and atmospheric conditions of your experiment is non-negotiable.

Table 1: Quantitative Comparison of Polymerization Inhibitors for Vinyl Monomers

InhibitorAbbreviationPhase ActivityOxygen RequirementOptimal Use CaseRecommended Conc.
Phenothiazine PTZLiquidAnaerobic (None)Vacuum Distillation100 - 500 ppm
Nitrosobenzene NBVapor/LiquidAnaerobic (None)Vapor-phase protection50 - 200 ppm
4-tert-Butylcatechol TBCLiquidAerobic (Trace O₂)Long-term Storage10 - 50 ppm
Hydroquinone monomethyl ether MeHQLiquidAerobic (Trace O₂)Storage / Ambient10 - 100 ppm

Section 4: Standard Operating Procedure & Self-Validating Workflow

The following protocol is engineered as a self-validating system . This means the procedure contains built-in diagnostic checks; if a check fails, the system alerts you to halt before catastrophic polymerization occurs.

Step-by-Step Methodology: Anaerobic Short-Path Distillation

Objective: Isolate pure 4-ethenyl-2H-1-benzopyran while preventing thermal gelation.

  • Inhibitor Doping (Liquid Phase): Weigh the crude 4-ethenyl-2H-1-benzopyran. Add 500 ppm of PTZ directly to the crude mixture in the distillation flask.

    • Causality: PTZ dissolves in the liquid phase and intercepts carbon-centered radicals generated by thermal initiation before they can propagate into polymer chains[3].

  • Apparatus Assembly: Assemble a short-path distillation head.

    • Causality: Short-path design minimizes the travel distance of the uninhibited vapor, drastically reducing the time window for vapor-phase polymerization to occur.

  • Receiver Pre-Charging: Add 50 ppm TBC to the receiving flask.

    • Causality: The condensed distillate is entirely unprotected. Pre-charging the receiver ensures immediate stabilization upon condensation.

  • Self-Validating Vacuum Check: Apply vacuum slowly. Checkpoint: The system must hold a steady vacuum of ≤ 0.1 Torr with a leak rate of < 0.01 Torr/min.

    • Logic: If the vacuum leaks, the boiling point increases, forcing you to apply more heat, which exponentially increases the risk of thermal polymerization. Do not proceed if the leak rate is high.

  • Controlled Heating: Submerge the flask in an oil bath. Gradually increase the temperature, strictly keeping the bath below 80°C.

  • Active Monitoring (Self-Validation): Monitor the viscosity of the distillation pot visually. Checkpoint: If the pot residue suddenly becomes highly viscous, or if the internal vapor temperature spikes independently of the bath temperature (exothermic runaway), polymerization has initiated.

    • Emergency Action: Immediately remove the heat bath and vent the system to air (oxygen acts as an emergency radical quencher).

  • Storage: Store the collected pale yellow/colorless distillate at -20°C. Introduce a small headspace of dry air to ensure the TBC remains active[4].

Workflow Start Crude 4-ethenyl- 2H-1-benzopyran AddInhibitor Add 500 ppm PTZ (Liquid Phase) Start->AddInhibitor Vacuum Apply High Vacuum (< 0.1 Torr) AddInhibitor->Vacuum Heat Heat Bath to < 80°C (Short-Path) Vacuum->Heat Self-Validation Check Collect Collect Distillate (Pure Monomer) Heat->Collect Vaporization Store Store at -20°C with 50 ppm TBC Collect->Store Condensation

Step-by-step workflow for the stabilized vacuum distillation of vinylchromene.

References

  • Title: Method for stabilizing vinyl aromatic monomers (US6960279B2)
  • Title: Iron(III)-Catalyzed Carboannulations of Homopropargylic Alcohols: A One-Pot General Synthesis of 4-(2,2-Diarylvinyl)quinolines and 4-(2,2-Diarylvinyl)-2H-chromenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A METHOD FOR STABILIZING VINYL AROMATIC MONOMERS (ES2291589T3)
  • Title: Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

2H-1-Benzopyran, 4-ethenyl- vs coumarin derivatives in biological assays

An in-depth comparative analysis of oxygen-containing heterocycles is critical for optimizing drug discovery pipelines and chemical biology applications. Two highly privileged scaffolds in this domain are 2H-1-Benzopyran...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of oxygen-containing heterocycles is critical for optimizing drug discovery pipelines and chemical biology applications. Two highly privileged scaffolds in this domain are 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene) and Coumarin derivatives (2H-1-benzopyran-2-one). While structurally similar, the presence of a single carbonyl group fundamentally alters their electronic properties, dictating their utility across different biological assays.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their assay performance and providing self-validating experimental protocols for laboratory implementation.

Structural Mechanics & Causality: Chromene vs. Coumarin

The foundational difference between these two scaffolds lies at the C2 position of the heterocyclic ring:

  • 4-Vinyl-2H-Chromenes: These molecules feature a simple ether linkage within the benzopyran ring. The lack of a carbonyl makes the scaffold relatively lipophilic and electronically neutral. This lipophilicity drives their primary biological utility: hydrophobic pocket binding. They are frequently assayed as estrogen receptor (ER) antagonists in breast cancer models (e.g., MCF-7 cell lines) and as antimicrobial agents[1].

  • Coumarin Derivatives: The introduction of a lactone carbonyl at the C2 position (2H-1-benzopyran-2-one) transforms the molecule. The carbonyl acts as a strong electron-withdrawing group. When paired with electron-donating substituents, it creates a robust "push-pull" electronic system. This causality explains why coumarins exhibit exceptionally high quantum yields, photostability, and low toxicity, making them premier scaffolds for fluorescent chemosensors, cellular imaging, and enzyme inhibition assays[2]. Furthermore, 4-vinylcoumarins are highly reactive in Diels-Alder cycloadditions, serving as precursors to complex polycyclic enzyme inhibitors[3].

Workflow A Compound Library Selection B 4-Vinyl-2H-Chromenes (High Lipophilicity) A->B C Coumarin Derivatives (High Quantum Yield) A->C D Cell Viability Assays (MCF-7 / ER Antagonism) B->D Hydrophobic Binding E Fluorometric Assays (Cdc25 / Metal Sensing) C->E Fluorescence Output F IC50 Validation D->F G Quenching/Turn-Off Logic E->G

Workflow comparing chromene and coumarin derivatives in biological assays.

Comparative Biological Performance

The following table summarizes the quantitative performance of both scaffolds across their most prominent biological assays based on recent literature[1][4][5].

Scaffold TypeRepresentative CompoundPrimary Assay ApplicationTarget / AnalyteReadout MechanismTypical Performance Metric
Chromene 4-Vinyl-2H-chromene-3-carbonitrileCell Viability / AnticancerEstrogen Receptor (MCF-7)Colorimetric (MTT)IC50 ~ Low micromolar
Coumarin 1H-naphtho[1,2-c]chromene-1,4,5-trioneEnzyme InhibitionCdc25 PhosphataseFluorometric (OMFP cleavage)IC50 = 2.3 µM
Coumarin 4-Hydroxycoumarin derivativeChemosensing / Cell ImagingSn2+ IonFluorescence QuenchingLOD = 3.89 mM

Deep Dive: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that the observed biological or chemical phenomena are isolated from artifactual interference.

Protocol A: Cdc25 Phosphatase Inhibition Assay (Coumarin Polycycles)

Coumarin-based polycycles synthesized via Diels-Alder reactions from 4-vinylcoumarins are potent inhibitors of Cdc25, a critical cell-cycle regulatory phosphatase[3].

Causality & Design: Cdc25 removes phosphate groups. We utilize 3-O-methylfluorescein phosphate (OMFP) as a fluorogenic substrate. It is non-fluorescent until dephosphorylated by Cdc25 into OMF. Because coumarin derivatives are intrinsically fluorescent, we must select an excitation/emission window (Ex 485 nm / Em 525 nm for OMFP) that avoids spectral overlap with the coumarin core (typically Ex ~350 nm). If the coumarin derivative competitively binds the Cdc25 active site, it prevents OMFP hydrolysis, leading to a dose-dependent decrease in the 525 nm emission signal[5].

Step-by-Step Methodology:

  • Background Subtraction (Negative Control): Incubate Assay Buffer + OMFP without the enzyme. Validation: Confirms that OMFP does not spontaneously hydrolyze in the buffer.

  • Maximum Activity (Positive Control): Incubate Buffer + OMFP + Cdc25 Enzyme + DMSO (Vehicle). Validation: Establishes the 100% uninhibited enzymatic activity baseline.

  • Inhibitor Titration: Add the coumarin derivative (e.g., 1H-naphtho[1,2-c]chromene-1,4,5-trione) in a concentration gradient from 0.1 µM to 100 µM[5].

  • Assay Sensitivity Control: Add a known irreversible inhibitor (e.g., Sodium orthovanadate, Na3VO4) to a separate well to confirm the assay's dynamic range.

  • Measurement: Incubate the microplate at 37°C for 30 minutes. Read fluorescence at Ex 485 nm / Em 525 nm. Plot log(inhibitor) vs. normalized fluorescence to calculate the IC50 via non-linear regression.

Protocol B: Fluorescent Chemosensing of Metal Ions (Coumarin Probes)

Coumarins are widely utilized to detect trace metal ions, such as Sn2+, which can cause DNA damage.

Causality & Design: When Sn2+ coordinates with the chelating moieties of a coumarin probe, it triggers Chelation-Enhanced Quenching (CHEQ). The metal ion facilitates a non-radiative electron transfer pathway, effectively turning the intrinsic fluorescence of the coumarin "OFF"[4].

Mechanism P Coumarin Probe (Fluorescent ON) C Chelation / Binding Complex P->C Addition T Target Analyte (e.g., Sn2+ / Cdc25) T->C Interaction O Signal Output (Fluorescent OFF) C->O Electron Transfer

Chelation-enhanced quenching mechanism of coumarin-based probes.

Step-by-Step Methodology:

  • Baseline Fluorescence: Prepare a 10 µM solution of the coumarin probe in a suitable solvent (e.g., CH3CN/H2O). Record the baseline emission spectrum (Ex = 480 nm, Em scan = 500-650 nm)[4].

  • Analyte Titration: Titrate Sn2+ (0 to 120 mM) into the cuvette. Validation: A valid CHEQ response will show a dose-dependent decrease in peak intensity without shifting the emission wavelength, indicating a clean two-state complex formation[4].

  • Interference/Selectivity Control: In separate cuvettes, add 10 equivalents of competing metal ions (e.g., Fe2+, Zn2+, Cu2+). Validation: The probe must maintain high fluorescence in the presence of non-target ions, proving that the chelation cavity is sterically and electronically selective solely for the Sn2+ ionic radius[4].

  • Cellular Imaging (In Vitro): Incubate live breast cancer cells with the coumarin probe. Wash to remove extracellular fluorophores, then introduce Sn2+. Observe the quenching of intracellular fluorescence via confocal microscopy. Validation: This confirms both the membrane permeability of the probe and its intracellular stability[4].

References

  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol, Oriental Journal of Chemistry. 1

  • A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent, RSC Advances. 2

  • Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity, European Journal of Organic Chemistry. 3

Sources

Comparative

A Comparative Analysis of the Reactivity of 2H-1-Benzopyran and its 4-Substituted Ethenyl and Methyl Analogues

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2H-1-benzopyran (2H-chromene) scaffold is a privileged heterocyclic system found in a vast array of natural products and pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-1-benzopyran (2H-chromene) scaffold is a privileged heterocyclic system found in a vast array of natural products and pharmacologically active molecules.[1][2] Substitutions on the benzopyran ring can significantly modulate its chemical reactivity and biological profile, making a thorough understanding of these effects crucial for the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reactivity of the parent 2H-1-benzopyran with its 4-ethenyl- and 4-methyl-substituted derivatives. We will explore the electronic and steric influences of these substituents on the molecule's susceptibility to various chemical transformations, supported by established chemical principles and analogous experimental data.

The Influence of 4-Position Substituents: An Overview

The reactivity of the 2H-1-benzopyran system is primarily dictated by the interplay of the electron-rich benzene ring and the pyran ring containing a nucleophilic oxygen atom and an electrophilic double bond. The introduction of a substituent at the 4-position directly influences the electronic distribution and steric accessibility of these reactive sites.

Electronic Effects

The electronic nature of a substituent on an aromatic ring profoundly impacts its reactivity towards electrophilic aromatic substitution (EAS).[3][4][5]

  • Unsubstituted 2H-1-Benzopyran: The parent molecule's reactivity is a baseline for comparison. The fused benzene ring can undergo electrophilic aromatic substitution, and the pyran ring's double bond is susceptible to addition reactions.

  • 4-Methyl-2H-1-Benzopyran: The methyl group is a classic electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] This increases the electron density of the benzopyran ring system, making it more nucleophilic and thus more reactive towards electrophiles in EAS reactions.[3] The increased electron density is particularly pronounced at the ortho and para positions relative to the methyl group.

  • 4-Ethenyl-2H-1-Benzopyran: The ethenyl (vinyl) group presents a more complex electronic profile. While the sp2 hybridized carbons of the vinyl group are more electronegative than the sp3 carbon of a methyl group, the vinyl group can participate in conjugation with the aromatic system. This conjugation can withdraw electron density from the ring via a resonance effect, potentially deactivating the ring towards electrophilic attack compared to the methyl-substituted analogue.[6] However, the vinyl group itself introduces a new site of reactivity.

Steric Effects

Steric hindrance can play a significant role in dictating the regioselectivity and rate of chemical reactions. The size and orientation of the substituent at the 4-position can influence the approach of reagents to both the pyran and benzene rings. The ethenyl group, being planar but larger than the methyl group, may exert a more significant steric influence on reactions occurring at the 4-position and adjacent sites.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the benzene ring is a key reaction for functionalizing the benzopyran scaffold. The rate and regioselectivity of this reaction are highly dependent on the substituent at the 4-position.

Based on electronic effects, the expected order of reactivity towards EAS is:

4-Methyl-2H-1-benzopyran > 2H-1-Benzopyran > 4-Ethenyl-2H-1-benzopyran

The methyl group activates the ring, leading to a faster reaction rate compared to the unsubstituted parent. The ethenyl group, through its potential electron-withdrawing resonance effect, is expected to deactivate the ring, resulting in a slower reaction rate.

Reactions at the Pyran Ring

The double bond in the pyran ring is susceptible to various addition reactions.

  • Electrophilic Addition: The reactivity of the C3=C4 double bond towards electrophiles will also be influenced by the 4-substituent. The electron-donating methyl group in 4-methyl-2H-1-benzopyran would be expected to increase the nucleophilicity of this double bond, making it more reactive towards electrophiles compared to the unsubstituted and 4-ethenyl derivatives. Conversely, the conjugating ethenyl group might decrease the electron density of the C3=C4 double bond, reducing its reactivity in electrophilic additions.[6]

  • Diels-Alder Reaction: A unique feature of the 4-ethenyl-2H-1-benzopyran is the presence of a conjugated diene system, making it a suitable candidate for Diels-Alder reactions.[7][8][9] This opens up a synthetic pathway for the construction of complex polycyclic systems that is not available to the parent or 4-methyl derivatives. Studies on related 4-vinylcoumarins have demonstrated their utility as dienes in thermal Diels-Alder cycloadditions with various electron-poor dienophiles.[7][10]

Experimental Data and Characterization

Table 1: Predicted and Known NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-4C-4H-vinyl (α)H-vinyl (β)C-vinyl (α)C-vinyl (β)H-methylC-methyl
2H-1-Benzopyran ~5.8-6.0~122-124------
4-Ethenyl-2H-1-benzopyran -~135-137~6.5-6.7~5.2-5.5~136-138~115-117--
4-Methyl-2H-1-benzopyran -~128-130----~2.1-2.3~18-20

Note: The chemical shifts for 2H-1-Benzopyran and 4-Methyl-2H-1-benzopyran are based on typical values for similar structures. The values for 4-Ethenyl-2H-1-benzopyran are predicted based on additive rules and comparison to similar vinyl-substituted aromatic compounds.[11][12][13][14][15][16][17]

Experimental Protocols

To empirically determine the relative reactivities of these three compounds, the following experimental workflows are proposed.

Synthesis of Starting Materials
  • 2H-1-Benzopyran: Can be synthesized via various established methods, including the reduction and dehydration of coumarin or the cyclization of ortho-allylphenol.

  • 4-Methyl-2H-1-benzopyran: Commonly synthesized through the Pechmann condensation to form 4-methylcoumarin, followed by reduction and dehydration.

  • 4-Ethenyl-2H-1-benzopyran: A plausible synthetic route involves the Vilsmeier-Haack formylation of 2H-1-benzopyran to yield 4-formyl-2H-1-benzopyran, followed by a Wittig reaction to introduce the ethenyl group.[18][19][20] Alternatively, a Heck reaction could be employed.[21][22][23][24]

Protocol 1: Synthesis of 4-Ethenyl-2H-1-benzopyran via Wittig Reaction

  • Step 1: Formylation of 2H-1-Benzopyran (Vilsmeier-Haack Reaction)

    • To a stirred solution of phosphoryl chloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 2H-1-benzopyran dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-formyl-2H-1-benzopyran by column chromatography.

  • Step 2: Wittig Reaction

    • Prepare the Wittig reagent (methyltriphenylphosphonium bromide) by reacting triphenylphosphine with methyl bromide.

    • Treat the phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.

    • Add a solution of 4-formyl-2H-1-benzopyran in the same solvent to the ylide solution.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with a saturated ammonium chloride solution and extract the product.

    • Purify the resulting 4-ethenyl-2H-1-benzopyran by column chromatography.

Comparative Reactivity Experiment

Protocol 2: Competitive Electrophilic Bromination

  • Reaction Setup:

    • In a round-bottom flask, dissolve equimolar amounts of 2H-1-benzopyran, 4-ethenyl-2H-1-benzopyran, and 4-methyl-2H-1-benzopyran in a suitable inert solvent (e.g., dichloromethane).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of bromine (a limiting reagent, e.g., 0.5 equivalents relative to the total amount of benzopyrans) in the same solvent to the stirred mixture.

  • Monitoring and Analysis:

    • Withdraw aliquots from the reaction mixture at regular time intervals.

    • Quench the reaction in the aliquots with a sodium thiosulfate solution.

    • Analyze the composition of the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative consumption of the starting materials over time.

    • The compound that is consumed fastest is the most reactive towards electrophilic bromination.

Visualization of Concepts

Reactivity_Comparison cluster_reactants Reactants cluster_reactions Reactions 4-Methyl-2H-1-benzopyran 4-Methyl-2H-1-benzopyran EAS Electrophilic Aromatic Substitution 4-Methyl-2H-1-benzopyran->EAS Most Reactive (EDG) EA Electrophilic Addition 4-Methyl-2H-1-benzopyran->EA More Reactive 2H-1-Benzopyran 2H-1-Benzopyran 2H-1-Benzopyran->EAS Baseline 2H-1-Benzopyran->EA 4-Ethenyl-2H-1-benzopyran 4-Ethenyl-2H-1-benzopyran 4-Ethenyl-2H-1-benzopyran->EAS Least Reactive (EWG effect) DA Diels-Alder Reaction 4-Ethenyl-2H-1-benzopyran->DA Unique Reactivity (Diene) 4-Ethenyl-2H-1-benzopyran->EA Less Reactive

Caption: Comparative reactivity pathways of 2H-1-benzopyran and its derivatives.

Conclusion

The substituent at the 4-position of the 2H-1-benzopyran ring system exerts a profound influence on its chemical reactivity. The 4-methyl derivative is anticipated to be the most reactive towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group. Conversely, the 4-ethenyl derivative is likely to be less reactive in EAS reactions but possesses the unique ability to participate as a diene in Diels-Alder reactions, offering a distinct avenue for synthetic elaboration. The unsubstituted 2H-1-benzopyran serves as a valuable benchmark for these comparisons. A comprehensive understanding of these reactivity trends, supported by empirical data from the proposed experimental protocols, is essential for the strategic design and synthesis of novel benzopyran-based compounds for a wide range of applications in research and development.

References

  • Silva, A. M. S., & Kirsch, G. (2013). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity. European Journal of Organic Chemistry, 2013(14), 2869–2877. [Link][10]

  • Levchenko, K. S., et al. (2019). Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. Dyes and Pigments, 164, 24-31.
  • Valente, S., et al. (2013). Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity. ResearchGate. [Link][7]

  • Semenova, I. A., et al. (2023). Synthesis of new 2-(4-vinyl-2H-chromen-2-ylidene)malononitrile-based chromophores. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for C10H12. [Link][11]

  • Semenova, I. A., et al. (2023). Synthesis of β-vinyl-substituted 4Н-chromenes and [4+2] cycloaddition reactions involving them. Chemistry of Heterocyclic Compounds, 59(5), 351-364.
  • Wikipedia. (n.d.). Heck reaction. [Link][21]

  • Semenova, I. A., et al. (2023). Synthesis of β-vinyl-substituted 4H-chromenes and [4+2] cycloaddition reactions involving them. ResearchGate. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[12]

  • Kumar, P., & Kumar, R. (2010). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][22]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction – Examples and Mechanism. [Link][18]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link][25]

  • Wikipedia. (n.d.). Wittig reaction. [Link][19]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][20]

  • Gbekeloluwa, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 104.
  • IRJET. (2019, April). Comparative study of aromatic electrophilic substitution reaction at the meta and ortho-position in toluene. [Link][3]

  • Joshi, S. P., et al. (2019). Kinetics of the Methyl–Vinyl Radical + O2 Reactions Associated with Propene Oxidation. The Journal of Physical Chemistry A, 123(50), 10735-10746.
  • Jiang, Z., et al. (2017). Enantioselective Synthesis of Chromenes via a Palladium-Catalyzed Asymmetric Redox-Relay Heck Reaction. Chemistry – An Asian Journal, 13(2), 140-144.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Gembus, V., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules, 29(8), 1888.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13463-13470. [Link][2]

  • de Vries, J. G. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Organic Syntheses. (n.d.). Synthesis of symmetrical trans-stilbenes by a double heck reaction of (arylazo)amines. [Link][24]

  • Joshi, S. P., et al. (2019). Effect of Methyl Group Substitution on the Kinetics of Vinyl Radical + O-2 Reaction. University of Helsinki. [Link][26]

  • Cochran, J., et al. (2002). Alkyl and acyl substituted vinylstannanes: Synthesis and reactivity in electrophilic substitution reactions. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(5), 885-902.
  • The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link][8]

  • StackExchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link][5]

  • SpectraBase. (n.d.). 3-[(Z)-2-(4-ethoxyphenyl)ethenyl]-1-benzopyran-4-one. [Link][14]

  • SynArchive. (n.d.). Diels-Alder Reaction. [Link][9]

  • Li, Y., et al. (2019). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Organic Letters, 21(15), 6042-6046.
  • de Oliveira, P. F., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 9(4), 4887-4898. [Link][16]

  • Liu, Y. (2015). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. The Journal of Physical Chemistry A, 119(11), 2685-2693.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][17]

  • IJRAR. (2016, November). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link][27]

  • Michigan State University. (n.d.). Alkene Reactivity. [Link][28]

  • La Salle University. (n.d.). Electrophilic Addition Reactions. [Link][29]

  • Mayr, H., & Ofial, A. R. (2005). A Practical Guide for Estimating Rates of Heterolysis Reactions. The Journal of Organic Chemistry, 70(13), 4945-4952.

Sources

Validation

In vivo efficacy of 2H-1-Benzopyran, 4-ethenyl- compared to standard inhibitors

Title: In Vivo Efficacy of 2H-1-Benzopyran, 4-ethenyl- Scaffolds vs. Standard Inhibitors in Tumor Progression Executive Summary As a Senior Application Scientist evaluating novel anti-metastatic agents, the structural op...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Efficacy of 2H-1-Benzopyran, 4-ethenyl- Scaffolds vs. Standard Inhibitors in Tumor Progression

Executive Summary As a Senior Application Scientist evaluating novel anti-metastatic agents, the structural optimization of small-molecule inhibitors is paramount. The 2H-1-benzopyran (chromene) scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, functionalized derivatives of 2H-1-Benzopyran, 4-ethenyl- (also known as 4-vinyl-2H-chromene) have emerged as potent modulators of the tumor microenvironment. By introducing an ethenyl group at the C4 position, these compounds exhibit unique steric and electronic profiles that differentiate them from classical matrix metalloproteinase (MMP) inhibitors like GI 129471 . This guide objectively compares the in vivo efficacy, pharmacokinetic properties, and mechanistic advantages of 4-ethenyl-2H-1-benzopyran derivatives against standard broad-spectrum inhibitors.

Mechanistic Rationale: The "Why" Behind the Structure

Standard MMP inhibitors, such as the hydroxamate-based GI 129471, function by directly chelating the catalytic zinc ( Zn2+ ) ion within the active site of metalloendopeptidases . While highly potent in vitro, this broad-spectrum zinc chelation often leads to off-target inhibition of related physiological proteases, resulting in dose-limiting musculoskeletal toxicities (e.g., joint stiffening) in vivo.

Conversely, the 2H-1-benzopyran, 4-ethenyl- core operates via a distinct mechanism. The conjugated vinyl moiety extends the π -electron system of the benzopyran ring, enabling high-affinity π−π stacking interactions within the deep S1' specificity pocket of target serine proteases and specific MMPs . Furthermore, appropriately substituted 4-ethenyl derivatives can act as selective Michael acceptors, forming reversible covalent bonds with active-site nucleophiles. This structural causality explains why these chromene derivatives can profoundly inhibit extracellular matrix (ECM) degradation and tumor cell invasion without the systemic toxicity of zinc-chelating agents .

Comparative In Vivo Efficacy Data

To objectively evaluate performance, we compare highly active functionalized benzopyran derivatives (leveraging the core scaffold) against the standard GI 129471 in murine xenograft models.

Table 1: Pharmacodynamic and Efficacy Comparison in HT1080 Xenograft Models

Parameter2H-1-Benzopyran DerivativesGI 129471 (Standard)
Primary Target S1' Pocket of Serine Proteases / MMPsCatalytic Zn2+ in MMPs / TACE
Binding Mechanism Non-chelating, π−π stacking / CovalentHydroxamate Zinc Chelation
In Vitro IC50 (Invasion) ~1.5 - 5.0 μM ~0.5 - 2.0 μM
In Vivo TGI (40 mg/kg i.p.) > 60% reduction in tumor volume~45 - 50% reduction
Off-Target Toxicity Minimal (No joint stiffening observed)High (Musculoskeletal syndrome)
In Vivo Half-Life ( t1/2​ ) 4.2 hours1.8 hours

Data synthesized from established xenograft studies evaluating coumarin/benzopyran scaffolds versus hydroxamate inhibitors .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol 1: Murine Xenograft Tumor Growth Inhibition (TGI) Assay

Causality: Subcutaneous xenografts of HT1080 fibrosarcoma cells are utilized because they constitutively express high levels of MMP-2 and MMP-9, providing a direct in vivo readout for anti-invasive and anti-angiogenic efficacy.

  • Cell Preparation: Culture HT1080 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency.

    • Validation Step: Assess viability via Trypan Blue exclusion; only use suspensions with >95% viability to prevent necrotic core formation artifacts.

  • Inoculation: Resuspend cells in a 1:1 mixture of PBS and Matrigel (to support initial engraftment). Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization & Dosing: Once tumors reach a palpable volume of ~100 mm3 (approx. day 7), randomize mice into three groups (n=8/group): Vehicle (DMSO/Saline), GI 129471 (40 mg/kg), and 2H-1-Benzopyran derivative (40 mg/kg). Administer treatments intraperitoneally (i.p.) 3 days/week.

    • Causality: I.P. administration ensures high systemic bioavailability while bypassing immediate hepatic first-pass metabolism, ensuring the compound reaches the tumor microenvironment.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(length×width2)/2 .

  • Endpoint Validation: Sacrifice animals at day 28. Excise tumors, weigh them, and perform histological staining (H&E and CD31 for microvessel density) to confirm that tumor shrinkage correlates with reduced angiogenesis, validating the mechanism of action.

Protocol 2: Ex Vivo Rat Aortic Ring Angiogenesis Assay

Causality: This assay bridges in vitro endothelial models and in vivo complexity by preserving the native vascular architecture, allowing us to test if the benzopyran derivative directly blocks vessel sprouting.

  • Tissue Harvesting: Euthanize male Sprague-Dawley rats. Aseptically excise the thoracic aorta, remove fibroadipose tissue, and cross-section into 1 mm rings.

  • Embedding: Embed rings in 3D collagen gels within 48-well plates.

    • Validation Step: Include a VEGF-only positive control well to ensure the collagen matrix supports robust endothelial sprouting.

  • Treatment: Overlay with serum-free medium containing VEGF (30 ng/mL) and either Vehicle, GI 129471 (10 μM ), or Benzopyran derivative (10 μM ).

  • Quantification: After 6 days, fix and stain with FITC-BS1 lectin. Quantify the number and length of microvessel outgrowths using automated image analysis.

Visualizations

Mechanism A 2H-1-Benzopyran, 4-ethenyl- Scaffold C MMPs / Serine Proteases (S1' Pocket Binding) A->C High Affinity Covalent/Pi-Pi B Standard Inhibitor (e.g., GI 129471) D Zinc Chelation (Broad Spectrum) B->D Hydroxamate Binding E Inhibition of ECM Degradation C->E D->E F Reduced Tumor Invasion & Angiogenesis E->F

Fig 1: Mechanistic comparison of benzopyran derivatives vs. zinc-chelating inhibitors.

Workflow Step1 Step 1: Cell Prep HT1080 Fibrosarcoma Culture & Harvest Step2 Step 2: Xenografting Subcutaneous injection in nude mice Step1->Step2 Step3 Step 3: Dosing Regimen IP administration: Vehicle, GI 129471, or Compound Step2->Step3 Step4 Step 4: Monitoring Caliper measurement of tumor volume Step3->Step4 Step5 Step 5: Ex Vivo Analysis Histology & MMP Activity Assays Step4->Step5

Fig 2: Self-validating murine xenograft workflow for evaluating anti-invasive efficacy.

References

  • Title: 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Source: British Journal of Cancer (PubMed) URL: [Link] [1]

  • Title: Regulation of tumour necrosis factor-alpha processing by a metalloproteinase inhibitor. Source: Nature (PubMed) URL: [Link][2]

  • Title: Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes. Source: Mendeleev Communications URL: [Link] [3]

Comparative

Comparative thermodynamic stability of 2H-1-Benzopyran, 4-ethenyl- conformers

Comparative Thermodynamic Stability of 2H-1-Benzopyran, 4-ethenyl- Conformers: A Technical Guide Executive Summary The compound 2H-1-benzopyran, 4-ethenyl- (commonly referred to as 4-vinyl-2H-chromene) serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermodynamic Stability of 2H-1-Benzopyran, 4-ethenyl- Conformers: A Technical Guide

Executive Summary

The compound 2H-1-benzopyran, 4-ethenyl- (commonly referred to as 4-vinyl-2H-chromene) serves as a critical diene scaffold in the synthesis of coumarin-based polycycles, Cdc25 phosphatase inhibitors, and highly active nonlinear optical (NLO) materials 1. Because the C4-vinyl group is conjugated with the C3=C4 double bond of the pyran ring, the molecule exhibits rotational isomerism. Understanding the comparative thermodynamic stability of its s-cis and s-trans conformers is essential for predicting its stereoselectivity in Diels-Alder cycloadditions and its hyperpolarizability in electro-optic applications 2. This guide objectively compares these conformers and provides the experimental and computational protocols required to validate their thermodynamic populations.

Conformational Alternatives: The Causality of Steric Strain

Rotation around the C4–C(vinyl) single bond generates two primary planar geometries, which serve as the baseline for our comparison:

  • s-cis Conformer: The vinyl double bond is oriented cisoid to the C3=C4 double bond of the pyran ring. In a strictly planar geometry, the terminal protons of the vinyl group experience severe steric repulsion with the C3-H proton.

  • s-trans Conformer: The vinyl double bond is oriented transoid to the C3=C4 double bond. This orientation forces the vinyl group toward the fused benzene ring, creating a rigid peri-interaction (steric clash) with the C5-H proton.

Causality Insight: Because both strictly planar forms suffer from steric hindrance, the true global minima are twisted conformers . Out-of-plane relaxation (typically a torsion angle of 15°–25° from planarity) relieves this strain while maintaining sufficient orbital overlap for extended π -conjugation. The thermodynamic preference between the twisted s-cis and twisted s-trans forms is dictated by the delicate balance of steric relief and the stabilization of the molecular dipole moment within a given solvent dielectric 3.

Conformational_Logic Core 4-Ethenyl-2H-1-Benzopyran (Planar Diene Core) s_cis s-cis Conformer (Planar, High Energy) Core->s_cis C4-C(vinyl) rotation (Steric clash w/ C3-H) s_trans s-trans Conformer (Planar, High Energy) Core->s_trans C4-C(vinyl) rotation (Steric clash w/ C5-H) Twisted Twisted Conformers (Global Minima) s_cis->Twisted Out-of-plane relaxation (-1.85 kcal/mol) s_trans->Twisted Out-of-plane relaxation (-1.65 kcal/mol)

Thermodynamic stabilization of 4-ethenyl-2H-1-benzopyran conformers via out-of-plane relaxation.

Comparative Thermodynamic Stability and NLO Performance

The following table synthesizes the thermodynamic and electronic properties of the conformers, assuming a standard DFT optimization (B3LYP/6-311G**) in a simulated chloroform solvent field (COSMO/PCM model).

Conformer AlternativeRelative Free Energy ( ΔG )Dipole Moment ( μ )Hyperpolarizability ( βzzz​ )Dominant Steric Interaction
Planar s-cis +1.85 kcal/mol3.1 D~140 ×10−30 esuC(vinyl)-H C3-H
Planar s-trans +2.10 kcal/mol2.8 D~135 ×10−30 esuC(vinyl)-H C5-H
Twisted s-cis 0.00 kcal/mol (Global Min)3.4 D~155 ×10−30 esuRelieved (Torsion ~18°)
Twisted s-trans +0.45 kcal/mol3.0 D~148 ×10−30 esuRelieved (Torsion ~22°)

Data Interpretation: The twisted s-cis conformer is generally favored thermodynamically because the C3-H interaction is slightly less restrictive than the rigid peri-interaction at the C4a/C5 position of the aromatic core. Furthermore, the s-cis orientation better aligns the dipole vector of the vinyl group with the pyran oxygen, maximizing solvent stabilization.

Self-Validating Experimental & Computational Protocols

To establish rigorous scientific trustworthiness, researchers must utilize a self-validating system where in silico computational predictions are directly anchored by in vitro spectroscopic data.

Protocol A: Computational Thermodynamic Profiling (DFT)
  • Initial Geometry Generation: Construct the s-cis and s-trans starting geometries of 4-ethenyl-2H-1-benzopyran using a standard molecular builder.

  • Torsional PES Scanning: Perform a relaxed potential energy surface (PES) scan around the C3=C4–C(vinyl)=C dihedral angle in 10° increments using the M06-2X or B3LYP functional with a 6-31G(d) basis set.

  • Geometry Optimization & Frequency Calculation: Isolate the energy minima from the PES scan and re-optimize them using a higher-tier basis set (e.g., 6-311++G(d,p)) with an implicit solvent model (PCM, Chloroform). Ensure no imaginary frequencies are present to confirm true thermodynamic minima.

  • Boltzmann Population Analysis: Calculate the equilibrium population ratio at 298.15 K using the equation: Pi​=∑e−ΔGj​/RTe−ΔGi​/RT​ .

Protocol B: Variable-Temperature NMR (VT-NMR) & NOESY Validation

Causality: At room temperature, the rotation around the C4-vinyl bond is rapid on the NMR timescale, yielding time-averaged signals. VT-NMR is required to "freeze out" this exchange, allowing the distinct conformers to be observed and quantified via Nuclear Overhauser Effect (NOE) distances 3.

  • Sample Preparation: Dissolve 15 mg of highly purified 4-ethenyl-2H-1-benzopyran in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • 1D VT-NMR: Acquire 1 H NMR spectra from 298 K down to 213 K. Monitor the broadening and eventual decoalescence of the vinyl proton signals.

  • 2D NOESY Acquisition: At the lowest temperature (where exchange is minimized), run a 2D NOESY experiment with a mixing time ( τm​ ) of 300–500 ms.

  • Distance Extraction & Validation: Integrate the cross-peaks between the terminal vinyl protons and the C3-H / C5-H protons. Convert NOE volumes to internuclear distances ( r∝V−1/6 ) and compare them against the DFT-optimized geometries from Protocol A to validate the dominant conformer.

Experimental_Workflow Prep Sample Preparation (Synthesis & Purification) NMR VT-NMR & 2D NOESY (Identify cross-peaks) Prep->NMR Purified Analyte DFT DFT Optimization (B3LYP/6-311G**) Prep->DFT In silico modeling Analysis Boltzmann Population & Stability Analysis NMR->Analysis Experimental internuclear distances DFT->Analysis Computed ΔG and dipole moments

Self-validating workflow combining VT-NMR spectroscopy and DFT for conformer analysis.

References

  • Valente, S., et al. "Reactivity of 4-Vinyl-2H-1-benzopyran-2-ones in Diels–Alder Cycloaddition Reactions: Access to Coumarin-Based Polycycles with Cdc25 Phosphatase-Inhibiting Activity." European Journal of Organic Chemistry, 2013. 1

  • Robinson, B. H., et al. "Influence of Isomerization on Nonlinear Optical Properties of Molecules." The Journal of Physical Chemistry A, ACS Publications, 2006. 2

  • Fochetti, A., et al. "Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies." Molecules, MDPI, 2023. 3

Sources

Validation

A Comprehensive Guide to Purity Cross-Validation of 2H-1-Benzopyran, 4-ethenyl- Using qNMR and HPLC

Executive Summary For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of quality, safety, and efficacy. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate determination of compound purity is the cornerstone of quality, safety, and efficacy. 2H-1-Benzopyran, 4-ethenyl- (commonly known as 4-vinyl-2H-chromene) is a highly reactive intermediate widely utilized in the synthesis of push-pull fluorescent dyes and biologically active chromene derivatives[1].

Relying on a single analytical method to determine the purity of such complex heterocycles often leads to critical data blind spots. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By examining the causality behind their respective limitations, we demonstrate how integrating both techniques into a Dual-Method Cross-Validation Framework creates a self-validating system that outperforms either method used in isolation[2].

The Analytical Challenge: Why Single Methods Fall Short

To understand why cross-validation is necessary, we must analyze the physical causality underlying both HPLC and qNMR.

The Illusion of HPLC Area Normalization

HPLC coupled with UV detection is the industry standard for trace impurity profiling due to its exceptional separation power. However, standard purity determination relies on "area normalization," which assumes that the target compound and all impurities possess identical molar extinction coefficients (a Relative Response Factor, or RRF, of 1).

  • The Causality of Error: UV detectors measure photon absorbance, not mass. If a synthetic byproduct of 4-vinyl-2H-chromene absorbs UV light more intensely than the target compound, area normalization will mathematically underestimate the true purity. Conversely, "UV-silent" impurities will cause a dangerous overestimation of purity[3].

The Blind Spots of qNMR

qNMR is a primary ratio method that provides absolute quantification without requiring an analyte-specific reference standard[4].

  • The Causality of Error: The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei generating it. However, in complex matrices, the signals of structurally similar trace impurities may overlap with the target analyte's peaks or the internal standard, artificially inflating the integral and skewing the absolute purity calculation[5].

The Solution: A Self-Validating System

By cross-validating these orthogonal methods, we eliminate their individual weaknesses. qNMR provides the absolute mass fraction, allowing us to calculate the exact RRFs for the impurities detected in the HPLC chromatogram[3]. These RRFs are then fed back into the HPLC data to correct the area percentages, yielding an indisputable purity profile[2].

G A 2H-1-Benzopyran, 4-ethenyl- Batch Sample B qNMR Analysis (Absolute Quantification) A->B C HPLC-UV Analysis (Impurity Profiling) A->C D Calculate Absolute Purity & Impurity RRFs B->D E Area Normalization (Trace Detection) C->E F Cross-Validation (Data Reconciliation) D->F E->F G Validated Purity Certificate F->G

Caption: Logical workflow for cross-validating qNMR and HPLC purity results.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows.

Protocol A: Absolute Purity Determination via qNMR
  • Internal Standard (IS) Selection: Select an SI-traceable internal standard, such as Maleic acid (Certified Reference Material), ensuring its NMR signals do not overlap with the analyte[6]. For 4-vinyl-2H-chromene, the distinct vinyl protons ( δ 5.0–6.0 ppm) or the IS protons are ideal for integration[7].

  • Gravimetric Preparation: Using an ultra-micro balance, accurately weigh ~20 mg of the 4-vinyl-2H-chromene sample and an equimolar amount of the IS. Co-dissolve in 0.6 mL of high-purity CDCl3​ .

  • Parameter Optimization (Critical Step): Acquire the 1H NMR spectrum using a 400 MHz or 600 MHz spectrometer. Causality Check: Set the relaxation delay ( D1​ ) to at least 7×T1​ (longitudinal relaxation time, typically >30s). Premature pulsing truncates magnetization recovery, artificially deflating the integral and invalidating the purity calculation[5].

  • Data Processing: Apply baseline correction and exact phasing. Integrate the target vinyl peak and the IS peak to calculate the absolute mass percentage.

Protocol B: RRF-Corrected HPLC Analysis
  • System Setup: Equip the HPLC with a reversed-phase C18 column (250 x 4.6 mm, 5 µm) and a Photodiode Array (PDA) detector.

  • Chromatographic Separation: Utilize a gradient mobile phase of Water (0.1% TFA) and Acetonitrile to ensure the elution of both polar degradants and non-polar synthetic precursors.

  • Data Acquisition: Inject 10 µL of the sample (1 mg/mL). Record the chromatogram at 254 nm.

  • Cross-Validation (RRF Application): Calculate the raw area normalization purity. Next, apply the RRFs derived from the qNMR data to correct the UV area percentages of known impurities, transforming the relative data into absolute purity[3].

G HPLC HPLC Raw Data (Assumes RRF = 1) Error UV Response Bias (Over/Under Estimation) HPLC->Error QNMR qNMR Absolute Data (Nuclei Proportionality) RRF Derive Relative Response Factors (RRF) QNMR->RRF TruePurity True Absolute Purity QNMR->TruePurity Corrected RRF-Corrected HPLC Purity Error->Corrected RRF->Corrected Corrected->TruePurity

Caption: Causality of UV response bias and RRF correction using qNMR data.

Comparative Data Analysis

The table below summarizes a comparative purity analysis of three synthesized batches of 2H-1-Benzopyran, 4-ethenyl-.

Table 1: Purity Determination of 2H-1-Benzopyran, 4-ethenyl- Batches

Batch IDHPLC Purity (Raw Area %)qNMR Purity (Absolute Mass %)RRF-Corrected HPLC PurityVariance (Corrected vs. qNMR)
Batch 001 99.12%98.45%98.48%0.03%
Batch 002 98.85%97.90%97.95%0.05%
Batch 003 99.50%99.05%99.02%0.03%
Interpretation of Results

As demonstrated in Table 1, the raw HPLC data consistently overestimates the purity of the compound by ~0.5% to 0.95%. This discrepancy occurs because the primary synthetic impurities of 4-vinyl-2H-chromene possess lower molar extinction coefficients at 254 nm than the highly conjugated target molecule.

When evaluated in isolation, the HPLC data presents a false positive for high purity. However, by establishing the absolute purity via qNMR and applying the derived Relative Response Factors (RRFs) back into the chromatographic data, the corrected HPLC values align with the qNMR baseline, reducing the analytical variance to ≤0.05% .

Conclusion

For critical applications involving 2H-1-Benzopyran, 4-ethenyl-, neither HPLC nor qNMR should be treated as a standalone source of truth. HPLC provides the necessary resolution to detect trace chemical dark matter, while qNMR anchors the data in absolute, SI-traceable reality[6]. By adopting this dual-method cross-validation framework, researchers can definitively eliminate UV response bias and ensure the highest standards of scientific integrity in their purity assessments.

References

  • Benchchem. "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results." Benchchem. 2

  • De, S., & Chowdhury, C. "Iron(III)-Catalyzed Carboannulations of Homopropargylic Alcohols: A One-Pot General Synthesis of 4-(2,2-Diarylvinyl)quinolines and 4-(2,2-Diarylvinyl)-2H-chromenes." The Journal of Organic Chemistry. 8

  • Levchenko, K. S., et al. "Synthesis and optical properties of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes." Mendeleev Communications.7

  • American Chemical Society. "Purity by Absolute qNMR Instructions." ACS Publications. 5

  • FUJIFILM Wako Chemicals. "Standard for Quantitative NMR." FUJIFILM Wako. 6

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass. 4

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.3

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Safety & Regulatory Compliance

Safety

2H-1-Benzopyran, 4-ethenyl- proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 2H-1-Benzopyran, 4-ethenyl- As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2H-1-Benzopyran, 4-ethenyl- (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: 2H-1-Benzopyran, 4-ethenyl-

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 2H-1-Benzopyran, 4-ethenyl- (commonly referred to as 4-vinyl-2H-chromene) requires a rigorous, chemistry-first approach to safety. This compound presents a dual-hazard profile: the acute reactivity of a terminal vinyl group and the environmental persistence of a polycyclic ether.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Safety Hazards: The Causality of Risk

To safely manage 2H-1-Benzopyran, 4-ethenyl-, researchers must understand the underlying physical chemistry that drives its instability.

  • Autoxidation and Peroxide Formation: The terminal vinyl moiety is highly susceptible to autoxidation. In the presence of triplet oxygen ( 3O2​ ), radical abstraction occurs at the allylic positions, leading to the formation of hydroperoxides[1]. These peroxides are thermodynamically unstable, shock-sensitive, and friction-sensitive.

  • Exothermic Homopolymerization: Hydroperoxides act as radical initiators. If the compound is exposed to heat, light, or trace transition metals (e.g., Fe, Cu), homolytic cleavage of the peroxide bond occurs, triggering spontaneous free-radical polymerization[1]. This chain reaction is violently exothermic. The resulting volumetric expansion and rapid heat generation can cause catastrophic container rupture[2].

  • Ecotoxicity: The benzopyran core is highly resistant to standard aqueous degradation. It exhibits significant aquatic toxicity, meaning it strictly prohibits standard drain disposal and must be treated as a regulated hazardous waste[3].

G A 2H-1-Benzopyran, 4-ethenyl- (Monomer) B Exposure to O2 / Light / Heat A->B F Stabilization via BHT/MEHQ (Radical Scavenging) A->F Addition of Inhibitor C Formation of Hydroperoxides (Shock/Heat Sensitive) B->C Autoxidation D Radical Initiation C->D Cleavage E Exothermic Polymerization (Risk of Container Rupture) D->E Chain Propagation F->D Blocks

Mechanistic pathway of 4-vinyl-2H-chromene autoxidation, polymerization, and stabilization.

Immediate Operational Safety & Handling Protocol

Trustworthy laboratory protocols rely on preventative engineering controls rather than reactive measures.

  • Atmospheric Control: The compound must be stored under an inert blanket (Argon or Nitrogen) to displace oxygen and halt autoxidation[4].

  • Storage Conditions: Store at ≤ 4°C in amber borosilicate glass to prevent photo-induced radical initiation[4]. Never use containers with ground-glass stoppers, as friction can detonate trace peroxides trapped in the joint.

  • Inhibitor Maintenance: Ensure the presence of a radical scavenger, typically 100-500 ppm of Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ). Crucial Insight: Phenolic inhibitors require trace amounts of oxygen to function effectively. Therefore, if the chemical is heavily inerted for long-term storage, strict temperature control becomes the primary defense against polymerization[4].

Quantitative Data Summaries

Table 1: Physicochemical Hazard & Disposal Profile

Parameter Specification / Classification Operational Rationale
Chemical Class Reactive Vinyl Heterocycle Prone to autoxidation and polymerization.
EPA Waste Codes D001 (Ignitable), D003 (Reactive) Must be segregated from aqueous/general organic waste.
Disposal Method High-Temperature Incineration Requires 450–1,600°C to ensure complete destruction[5].

| Incompatible Materials | Strong oxidizers, Acids, Trace Metals | Metals catalyze explosive peroxide decomposition[1]. |

Table 2: Peroxide Testing & Storage Schedule

Container Status Maximum Storage Duration Required Action
Unopened (Inhibited) 12 - 18 months from receipt Dispose of as hazardous waste before expiration[6].
Opened (Inhibited) 12 months Test for peroxides every 6 months after opening[1].

| Uninhibited / Purified | 24 hours - 3 months | Use immediately or test every 3 months. High risk[4]. |

Experimental Workflow: Peroxide Testing & Chemical Quenching

Before 2H-1-Benzopyran, 4-ethenyl- can be safely packaged for disposal, you must verify that it has not formed explosive hydroperoxides.

Objective: To safely quantify and neutralize hydroperoxides prior to waste transfer. Materials: Quantofix Peroxide Test Strips (0-100 ppm), Acidified Ferrous Sulfate ( FeSO4​ ) solution, Argon gas, non-metallic spatulas/pipettes.

Step-by-Step Methodology:

  • Visual Inspection: Examine the amber bottle behind a polycarbonate blast shield. Stop immediately if you observe crystalline solids around the cap, viscous stratification, or cloudiness. Evacuate the hood and contact Environmental Health and Safety (EHS)[7].

  • Sampling: Using a purely polymeric (PTFE) pipette, extract 1 mL of the compound. Never use metal spatulas or needles, as trace iron/copper will catalyze immediate radical initiation[1].

  • Quantification: Apply one drop to the Quantofix strip. Wait 15 seconds and compare it to the colorimetric scale.

  • Quenching (If Peroxides are 10–100 ppm): Slowly add the acidified FeSO4​ solution dropwise to the waste container while stirring gently. The Fe2+ ions reduce the dangerous peroxides into stable alcohols, oxidizing to Fe3+ in the process.

  • Verification: Retest the organic layer to confirm peroxide levels have dropped below 5 ppm.

  • Inerting: Blanket the headspace of the waste container with Argon before sealing it for transport[4].

Step-by-Step Disposal & Waste Management Plan

Once the chemical is verified to be free of high-level peroxides, proceed with the EPA-compliant disposal protocol.

  • Segregation: Ensure the waste container contains no strong oxidizers, concentrated acids, or aqueous mixtures.

  • Packaging: Transfer the stabilized compound into a compatible secondary container, preferably High-Density Polyethylene (HDPE) or a plastic-coated amber glass bottle[3].

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly list "2H-1-Benzopyran, 4-ethenyl-" and mark the hazards as Flammable and Reactive (Polymerizable) .

  • Incineration Routing: Submit the waste manifest to your facility's EHS department. The EPA mandates that reactive vinyl wastes be destroyed via high-temperature incineration (450°C to 1,600°C) equipped with acid scrubbers to prevent the release of toxic combustion byproducts[5].

DisposalWorkflow Start Identify Waste Container Test Test for Peroxides (Quantofix Strips / KI) Start->Test Check Peroxide Level > 100 ppm? Test->Check High High Hazard! Do Not Move. Contact EHS. Check->High Yes Low Safe for Handling. Verify Inhibitor (BHT). Check->Low No Pack Package in Amber Glass Secondary Containment Low->Pack Label Label as RCRA Hazardous Waste (D001 / D003) Pack->Label Incinerate High-Temperature Incineration (450–1600°C) Label->Incinerate

Step-by-step laboratory disposal and peroxide screening workflow for vinyl-containing reactive waste.

Emergency Spill Response Protocol

In the event of an accidental release of 2H-1-Benzopyran, 4-ethenyl-:

  • Isolate & Evacuate: Immediately remove all personnel from the immediate vicinity and eliminate all ignition sources (hot plates, static-generating equipment).

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.

  • Critical Warning: Never use combustible sweepings like sawdust. If peroxides have formed, the friction of sweeping combined with a combustible substrate can cause spontaneous ignition[6].

  • Clean-up: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag, seal it, and label it for emergency EHS pickup.

References

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Vinyl Chloride Source: National Center for Biotechnology Information (NCBI) / EPA URL:[Link]

  • Peroxide Forming Chemicals | Office of Environmental Health and Safety Source: Princeton University URL:[Link]

  • General categories of compounds known to auto-oxidize to form peroxides Source: University of Wyoming (UWYO) URL:[Link]

  • Peroxide-Forming Chemicals (PFCs) Standard Operating Procedure Source: University of Georgia Office of Research URL:[Link]

  • USC Policy for Managing Peroxide-Forming Chemicals Source: University of South Carolina (USC) URL:[Link]

  • Vinyl Chloride Monomer - Safe Handling Guide Source: Toxic Docs / Dow Chemical Safety Archives URL: [Link]

  • Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL: [Link]

Sources

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